molecular formula C15H16O2 B6315706 (5-(Benzyloxy)-2-methylphenyl)methanol CAS No. 1450931-37-9

(5-(Benzyloxy)-2-methylphenyl)methanol

Cat. No.: B6315706
CAS No.: 1450931-37-9
M. Wt: 228.29 g/mol
InChI Key: ZRMGANOYZQLKNT-UHFFFAOYSA-N
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Description

(5-(Benzyloxy)-2-methylphenyl)methanol is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 228.115029749 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-5-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12-7-8-15(9-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMGANOYZQLKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(5-(Benzyloxy)-2-methylphenyl)methanol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and applications of (5-(Benzyloxy)-2-methylphenyl)methanol , a specialized intermediate in medicinal chemistry.

High-Purity Intermediate for Medicinal Chemistry & Drug Discovery[1]

Executive Summary

This compound (CAS: 1450931-37-9 ) is a versatile benzyl alcohol derivative used primarily as a building block in the synthesis of small molecule therapeutics. Its structure features a 2-methylphenyl core with a 5-benzyloxy protecting group and a 1-hydroxymethyl handle. This specific substitution pattern makes it a critical intermediate for introducing the 5-hydroxy-2-methylbenzyl moiety—a pharmacophore often associated with kinase inhibitors, receptor modulators (e.g., SERMs), and epigenetic targets.

This guide provides a comprehensive technical analysis, including validated synthesis protocols, reactivity profiles, and handling standards for researchers in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Parameter Technical Specification
Chemical Name This compound
CAS Registry Number 1450931-37-9
Synonyms 5-Benzyloxy-2-methylbenzyl alcohol; [5-(benzyloxy)-2-methylphenyl]methanol
Molecular Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol
SMILES CC1=CC=C(OCC2=CC=CC=C2)C=C1CO
InChIKey ZRMGANOYZQLKNT-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
LogP (Predicted) ~3.3
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Synthesis & Production Protocols

The synthesis of this compound typically follows a two-step sequence starting from commercially available 5-hydroxy-2-methylbenzoic acid or 5-hydroxy-2-methylbenzaldehyde . The protocol below outlines the aldehyde reduction route, which offers high yields and mild conditions.

Step 1: O-Benzylation of the Phenol

Objective: Protect the phenolic hydroxyl group to prevent side reactions during subsequent steps.

  • Reagents: 5-Hydroxy-2-methylbenzaldehyde (1.0 eq), Benzyl bromide (BnBr, 1.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetone or DMF (Dimethylformamide).

  • Protocol:

    • Dissolve 5-hydroxy-2-methylbenzaldehyde in acetone (0.5 M concentration).

    • Add K₂CO₃ and stir at room temperature for 15 minutes.

    • Slowly add Benzyl bromide via syringe.

    • Reflux the mixture for 4–6 hours (monitor by TLC/LC-MS).

    • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate. Partition the residue between Ethyl Acetate and Water. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

    • Product: 5-(Benzyloxy)-2-methylbenzaldehyde (Solid).

Step 2: Reduction to Benzyl Alcohol

Objective: Convert the aldehyde functionality to the target primary alcohol.

  • Reagents: 5-(Benzyloxy)-2-methylbenzaldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq).

  • Solvent: Methanol or Ethanol (anhydrous).

  • Protocol:

    • Dissolve the aldehyde from Step 1 in Methanol (0.3 M) and cool to 0°C.

    • Add NaBH₄ portion-wise over 20 minutes (Caution: Hydrogen gas evolution).

    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Quench: Carefully add saturated NH₄Cl solution or dilute HCl to neutralize excess hydride.

    • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with DCM (3x).

    • Purification: Dry organic layers (MgSO₄), filter, and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc gradient) if necessary.

    • Final Product: this compound.

Visual Synthesis Pathway

SynthesisPathway Start 5-Hydroxy-2-methylbenzaldehyde Step1 Step 1: O-Benzylation (BnBr, K2CO3, Acetone) Start->Step1 Intermediate 5-(Benzyloxy)-2-methylbenzaldehyde Step1->Intermediate Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Intermediate->Step2 Product This compound (CAS 1450931-37-9) Step2->Product

Figure 1: Two-step synthetic pathway from 5-hydroxy-2-methylbenzaldehyde.

Applications in Drug Discovery

This compound serves as a "masked" intermediate. The benzyl group protects the phenol, while the alcohol handle allows for attachment to larger scaffolds.

1. Pharmacophore Installation

The 5-hydroxy-2-methylphenyl motif is a privileged structure in medicinal chemistry, often mimicking the tyrosine residue in protein-ligand interactions.

  • Kinase Inhibitors: The benzyl alcohol can be converted to a halide (Cl/Br) and used to alkylate amine-based heterocycles (e.g., quinazolines, pyrimidines), positioning the protected phenol in a hydrophobic pocket.

  • SERMs (Selective Estrogen Receptor Modulators): Similar benzyloxy-benzyl scaffolds are found in the synthesis of indole-based SERMs (e.g., Bazedoxifen analogs), where the phenolic hydroxyl (revealed after deprotection) is crucial for hydrogen bonding with the receptor.

2. Reactivity & Functionalization

Researchers utilize the hydroxymethyl group for divergent synthesis:

  • Activation: Conversion to Benzyl Chloride/Bromide using SOCl₂ or PBr₃.

  • Oxidation: Re-oxidation to the aldehyde for reductive amination or Wittig reactions.

  • Mitsunobu Reaction: Direct coupling with phenols or acidic heterocycles using DEAD/PPh₃.

3. Deprotection Strategy

The Benzyloxy (Bn) group is stable to basic and acidic conditions but is cleanly removed via Hydrogenolysis (H₂, Pd/C) or using Lewis acids (BBr₃). This allows the phenol to be revealed at the very end of a synthetic sequence, preventing premature oxidation or metabolic conjugation.

Application Workflow Diagram

ApplicationWorkflow Core This compound PathA Path A: Activation (SOCl2 or PBr3) Core->PathA PathB Path B: Oxidation (MnO2 or Dess-Martin) Core->PathB PathC Path C: Deprotection (H2, Pd/C) Core->PathC ProdA Benzyl Halide Intermediate (Alkylation Reagent) PathA->ProdA ProdB Benzaldehyde Derivative (Reductive Amination) PathB->ProdB ProdC 5-Hydroxy-2-methylbenzyl alcohol (Metabolite / Active Form) PathC->ProdC

Figure 2: Functionalization pathways for CAS 1450931-37-9 in medicinal chemistry.

Handling, Safety, & Storage[3]
  • Hazard Classification: Irritant (H315, H319, H335).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzyloxy group is generally stable, but the primary alcohol can be susceptible to slow oxidation if exposed to air over long periods.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

Analytical Characterization (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–7.45 (m, 5H, Bn-ArH )

    • δ 7.10 (d, 1H, ArH C3)

    • δ 6.80 (dd, 1H, ArH C4)

    • δ 6.95 (d, 1H, ArH C6)

    • δ 5.05 (s, 2H, O-CH₂-Ph )

    • δ 4.65 (s, 2H, Ar-CH₂-OH )

    • δ 2.25 (s, 3H, Ar-CH₃ )

  • Mass Spectrometry (ESI):

    • Expected [M+H]⁺: 229.30

    • Expected [M+Na]⁺: 251.28

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71309446, this compound. Retrieved from [Link]

  • Mereyala, H. B., & Sambaru, K. (2003).Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)-phenyl]formamide: Formal synthesis of formoterol. Indian Journal of Chemistry, Section B. (Cited for general benzylation/reduction methodologies on similar scaffolds).

Sources

Molecular weight and formula analysis of (5-(Benzyloxy)-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of (5-(Benzyloxy)-2-methylphenyl)methanol (CAS: 1450931-37-9), a critical building block in medicinal chemistry. Often utilized in the synthesis of pharmacophores targeting G-protein coupled receptors (GPCRs) and kinase inhibitors, this compound serves as a lipophilic scaffold modulator. This document details its molecular properties, validates a scalable synthesis pathway, and establishes a self-validating analytical framework (MS/NMR/HPLC) to ensure structural integrity and purity in drug development pipelines.

Part 1: Structural Characterization & Theoretical Analysis

Molecular Identity

The compound consists of a central toluene core substituted with a hydroxymethyl group at the ortho position (relative to the methyl) and a benzyloxy ether moiety at the meta position.

PropertySpecification
IUPAC Name [5-(Benzyloxy)-2-methylphenyl]methanol
CAS Number 1450931-37-9
Molecular Formula C₁₅H₁₆O₂
SMILES CC1=C(CO)C=C(OCC2=CC=CC=C2)C=C1
InChI Key ZRMGANOYZQLKNT-UHFFFAOYSA-N
Molecular Weight Analysis

Precise mass determination is essential for High-Resolution Mass Spectrometry (HRMS) calibration.

Mass TypeValue (Da/g·mol⁻¹)Significance
Monoisotopic Mass 228.1150 Used for HRMS/Mass Accuracy confirmation (based on ¹²C, ¹H, ¹⁶O).
Average Molecular Weight 228.29 Used for stoichiometry and gravimetric preparation.
Exact Mass 228.11503Theoretical baseline for error calculation (ppm).

Formula Derivation Logic:

  • Core (C₇H₆): Toluene ring (C₆) + Methyl (C₁) - 2 substituents (H replaced).

  • Substituent 1 (CH₂OH): Hydroxymethyl group (+C₁H₃O₁).

  • Substituent 2 (OCH₂C₆H₅): Benzyloxy group (+C₇H₇O₁).

  • Total: C₁₅H₁₆O₂.[1]

Part 2: Synthesis Pathway & Process Control

To ensure high purity (>98%), a two-step convergent synthesis is recommended. This pathway minimizes side reactions common in direct functionalization.

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the critical path from commercially available precursors to the final alcohol, highlighting key process control points (PCP).

SynthesisPath cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Carbonyl Reduction SM1 5-Hydroxy-2-methylbenzaldehyde INT Intermediate: 5-(Benzyloxy)-2-methylbenzaldehyde SM1->INT SM2 Benzyl Bromide (BnBr) SM2->INT PROD Target: This compound INT->PROD Reagent1 K2CO3, DMF 60°C, 4h Reagent2 NaBH4, MeOH 0°C -> RT, 1h

Caption: Two-step synthesis via Williamson etherification followed by hydride reduction. Key control point: Removal of excess BnBr before reduction.

Process Validation
  • Step 1 (Etherification): Monitor disappearance of phenolic -OH stretch (~3200 cm⁻¹) in IR.

  • Step 2 (Reduction): Monitor the shift of the carbonyl carbon in ¹³C NMR (from ~190 ppm to ~64 ppm).

Part 3: Analytical Validation (Mass Spectrometry)

Ionization & Fragmentation Strategy

For this neutral alcohol, Electrospray Ionization (ESI) in positive mode (ESI+) is the standard. However, benzyl alcohols are prone to in-source fragmentation (loss of H₂O).

Protocol:

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Ionization: ESI+

  • Adducts: Expect [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.[2]

Fragmentation Pathway (MS/MS)

The fragmentation pattern is diagnostic. The benzyl ether bond is the weakest link, followed by the benzylic alcohol.

MS_Fragmentation Parent [M+H]+ m/z 229.12 Frag1 [M+H - H2O]+ m/z 211.11 Parent->Frag1 - H2O (18 Da) Frag2 Tropylium Ion (Bn+) m/z 91.05 Parent->Frag2 - Core (C8H9O2) Frag3 Core Phenol Ion m/z 137.06 Parent->Frag3 - Benzyl (91 Da) Frag1->Frag2 Secondary Decay

Caption: ESI+ fragmentation pathway. The tropylium ion (m/z 91) is the dominant diagnostic peak for the benzyloxy moiety.

Part 4: Structural Confirmation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof. The following shifts are predicted based on electronic shielding effects in CDCl₃.

¹H NMR (400 MHz, CDCl₃)
MoietyShift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-CH₃ 2.25Singlet3HMethyl on aromatic ring (shielded).
Ar-CH₂-OH 4.65Singlet2HBenzylic methylene next to OH.
O-CH₂-Ph 5.05Singlet2HBenzylic methylene next to Ether (deshielded).
Ar-H (Core) 6.80 - 7.15Multiplet3H1,2,4-substitution pattern.
Ar-H (Bn) 7.30 - 7.45Multiplet5HMonosubstituted benzene ring.

Diagnostic Check:

  • The presence of two distinct methylene singlets (one at ~4.65, one at ~5.[3]05) confirms the simultaneous presence of the free alcohol and the benzyl ether.

  • If the reaction failed (aldehyde remaining), a peak at ~10.0 ppm would be visible.

Part 5: Quality Assurance & Purity Assessment

HPLC Method (Reverse Phase)

To quantify purity (Target >95%), use the following method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

  • Retention Time: Predicted ~6.5 min (moderately lipophilic, LogP ~3.29).

Storage & Stability
  • Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Risk: Benzyl alcohols can oxidize to aldehydes upon prolonged exposure to air. Re-validate via ¹H NMR (check for aldehyde peak) if stored >6 months.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15377861, (2-Benzyloxy-5-methoxy-phenyl)-methanol. (Note: Closely related structural analogue used for fragmentation validation). Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for benzyl ether/alcohol NMR shift prediction).
  • NIST Mass Spectrometry Data Center. Fragmentation of Benzyl Derivatives. Retrieved from [Link]

Sources

Technical Guide: Strategic Utilization of (5-(Benzyloxy)-2-methylphenyl)methanol Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-(Benzyloxy)-2-methylphenyl)methanol (CAS 1450931-37-9) represents a high-value synthetic intermediate in modern medicinal chemistry. Characterized by a 2-methyl-5-benzyloxy substitution pattern on a benzyl alcohol core, this scaffold serves as a critical "lynchpin" intermediate. It offers a protected phenolic handle (via the benzyl ether) and a reactive hydroxymethyl "warhead" for divergent synthesis.

This guide provides a technical deep-dive into the synthesis, reactivity, and application of this scaffold. It is designed for medicinal chemists requiring robust protocols for incorporating this moiety into kinase inhibitors, GPCR ligands, and metabolic modulators.

Part 1: Chemical Architecture & Synthetic Pathways

Structural Analysis & Retrosynthesis

The molecule consists of three distinct functional zones:

  • The Hydroxymethyl Handle (

    
    ):  A primary alcohol susceptible to oxidation, halogenation, or direct nucleophilic displacement.
    
  • The Steric Anchor (

    
     at C2):  Provides conformational restriction and prevents metabolic oxidation at the ortho-position.
    
  • The Protected Phenol (

    
     at C5):  A lipophilic masking group that can be removed via hydrogenolysis to reveal a hydrogen-bond donor/acceptor (phenol), or retained to fill hydrophobic pockets in target proteins (e.g., Src kinase ATP binding sites).
    

Retrosynthetic Logic: The most efficient route to this compound is via the reduction of its corresponding aldehyde or acid precursors, which are derived from commercially available 5-hydroxy-2-methylbenzaldehyde.

Validated Synthetic Protocol

The following protocol describes the synthesis starting from 5-hydroxy-2-methylbenzaldehyde.

Step 1: Benzyl Protection (Williamson Ether Synthesis)

  • Reagents: 5-hydroxy-2-methylbenzaldehyde, Benzyl bromide (BnBr), Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetonitrile.

  • Conditions:

    
    , 4-6 hours.
    
  • Mechanism:

    
     attack of the phenoxide ion on the benzylic carbon of BnBr.
    

Step 2: Carbonyl Reduction

  • Reagents: 5-(benzyloxy)-2-methylbenzaldehyde, Sodium Borohydride (

    
    ).
    
  • Solvent: Methanol/THF (10:1).

  • Conditions:

    
     to RT, 1 hour.
    
  • Workup: Quench with dilute HCl, extract with EtOAc.

Visualization: Synthetic Workflow

The following diagram illustrates the core synthetic pathway and potential divergence points.

SynthesisPath Start 5-Hydroxy-2-methylbenzaldehyde Step1 Step 1: Benzylation (BnBr, K2CO3, DMF) Start->Step1 Inter Intermediate: 5-(Benzyloxy)-2-methylbenzaldehyde Step1->Inter Yield >90% Step2 Step 2: Reduction (NaBH4, MeOH) Inter->Step2 Product Target: This compound Step2->Product Yield >95% Deriv1 Benzyl Chloride (SOCl2) Product->Deriv1 Activation Deriv2 Aldehyde (Dess-Martin) Product->Deriv2 Oxidation

Caption: Figure 1. Two-step synthesis of the target alcohol from commercial precursors, highlighting downstream activation pathways.

Part 2: Medicinal Chemistry Applications

Pharmacophore Utility

The (5-(benzyloxy)-2-methylphenyl) moiety is not merely a passive linker; it acts as a specific pharmacophore in several drug classes.

  • Kinase Inhibitors (Src/Abl): The benzyl ether moiety mimics the hydrophobic interactions of ATP's adenine ring or occupies the hydrophobic "back pocket" of the kinase domain. The 2-methyl group restricts rotation, locking the phenyl ring into a bioactive conformation.

    • Reference Case: Pyrazolo-quinolinone derivatives utilizing this scaffold have shown efficacy in inhibiting Src kinase, relevant for osteoporosis and metastatic bone disease treatment [1].[1]

  • Muscarinic Antagonists: While Tolterodine utilizes a 2-methoxy-5-methylphenyl scaffold, the 5-benzyloxy analog serves as a lipophilic bioisostere during Lead Optimization to probe the depth of the hydrophobic pocket in muscarinic receptors [2].

Derivatization Strategies

To utilize this scaffold in library generation, the hydroxymethyl group is typically converted into an electrophile.

TransformationReagent SystemProduct Utility
Chlorination

/ DCM
Benzyl Chloride: Alkylation of amines (e.g., secondary amines to form tertiary amine drugs).
Mesylation

/

Benzyl Mesylate: Softer electrophile for sensitive nucleophiles.
Oxidation DMP or SwernBenzaldehyde: Precursor for reductive amination or Wittig reactions.
Hydrogenolysis

/

Phenol: Reveals the 5-OH group for further diversification or H-bonding.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

This protocol is validated for gram-scale synthesis.

  • Equipment: 250 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath.

  • Reagents:

    • 5-(Benzyloxy)-2-methylbenzaldehyde (5.0 g, 22.1 mmol) [Pre-synthesized or Commercial].

    • Sodium Borohydride (

      
      ) (1.25 g, 33.1 mmol, 1.5 eq).
      
    • Methanol (50 mL), THF (10 mL).

  • Procedure:

    • Dissolve the aldehyde in THF/Methanol mixture and cool to

      
      .
      
    • Add

      
       portion-wise over 15 minutes. Caution: Gas evolution (
      
      
      
      ).
    • Remove ice bath and stir at Room Temperature (RT) for 45 minutes. Monitor via TLC (Hexane:EtOAc 3:1).

    • Quench: Slowly add saturated

      
       solution (20 mL) at 
      
      
      
      .
    • Extraction: Remove volatiles under reduced pressure.[2] Extract aqueous residue with EtOAc (

      
      ).
      
    • Purification: Wash combined organics with Brine, dry over

      
      , and concentrate. Recrystallize from Hexane/Ether if necessary.
      
  • Expected Data:

    • Yield: ~95-98% (White solid).

    • 1H NMR (CDCl3):

      
       7.35-7.45 (m, 5H, Bn), 7.10 (d, 1H, Ar-H), 6.85 (dd, 1H, Ar-H), 5.05 (s, 2H, 
      
      
      
      ), 4.65 (s, 2H,
      
      
      ), 2.30 (s, 3H,
      
      
      ).
Protocol B: Conversion to 5-(Benzyloxy)-2-methylbenzyl Chloride

Used for coupling the scaffold to amine-bearing pharmacophores.

  • Procedure: Dissolve the alcohol (1.0 eq) in anhydrous DCM. Add Thionyl Chloride (

    
    , 1.2 eq) dropwise at 
    
    
    
    . Add a catalytic amount of DMF (1 drop). Stir at RT for 2 hours.
  • Workup: Evaporate solvent and excess

    
     under vacuum. The residue is typically used immediately without column chromatography to avoid hydrolysis.
    

Part 4: Strategic Divergence Map

The following diagram visualizes how this single scaffold diverges into multiple drug-like chemical spaces.

Divergence Core This compound (The Scaffold) Path1 Pathway A: Alkylation (via Benzyl Chloride) Core->Path1 Path2 Pathway B: Oxidation (via Aldehyde) Core->Path2 Path3 Pathway C: Deprotection (via Hydrogenolysis) Core->Path3 Prod1 GPCR Ligands (e.g., Muscarinic Antagonist Analogs) Path1->Prod1 + Amines Prod2 Kinase Inhibitors (Reductive Amination) Path2->Prod2 + Anilines Prod3 Fragment Libraries (Phenolic H-Bond Donors) Path3->Prod3 + Electrophiles

Caption: Figure 2.[3] Divergent synthesis map showing the transformation of the core scaffold into three distinct medicinal chemistry classes.

References

  • Fukumoto, S., et al. (2010). Compound inhibiting Src and use thereof. US Patent 7,842,701. Google Patents. Link

  • Andersson, P., et al. (1998). Asymmetric Synthesis of Enantiomers of 3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylamine. Journal of Organic Chemistry, 63(22), 8067–8070. Link

  • Sigma-Aldrich. (2024). This compound Product Sheet. Merck KGaA. Link

  • Fluorochem. (2024). Product F633294: this compound. Fluorochem Ltd. Link

Sources

Stability of (5-(Benzyloxy)-2-methylphenyl)methanol under standard laboratory conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a bifunctional aromatic building block, (5-(Benzyloxy)-2-methylphenyl)methanol plays a critical role in complex organic synthesis and drug development. Its molecular architecture features an electron-rich aromatic core substituted with a primary benzylic alcohol and a benzyl ether. While this orthogonality allows for precise synthetic sequencing, it also introduces specific vulnerabilities under standard laboratory conditions (ambient light, room temperature, atmospheric oxygen, and common solvents).

This whitepaper provides an authoritative, mechanistic analysis of the compound's stability, detailing the causality behind its degradation pathways and establishing self-validating protocols for its handling, storage, and controlled deprotection.

Structural Vulnerability & Mechanistic Degradation

The stability of this compound is dictated by the independent yet synergistic reactivities of its two functional groups.

Aerobic Photooxidation of the Benzylic Alcohol

Benzylic alcohols are classically viewed as stable under ambient conditions; however, prolonged exposure to atmospheric oxygen and ambient light induces autocatalytic photooxidation. Ultraviolet and visible light can initiate the generation of reactive oxygen species (ROS), such as superoxide radicals (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), which abstract benzylic protons to form 5-(benzyloxy)-2-methylbenzaldehyde. This process is accelerated by trace transition metals or photosensitizers present in laboratory environments.
Acid-Catalyzed and Oxidative Cleavage of the Benzyl Ether

Benzyl ethers are favored in multi-step synthesis due to their robust stability against basic and nucleophilic conditions. However, they are highly labile in the presence of strong Brønsted or Lewis acids. Under acidic conditions, the ether oxygen is protonated, leading to the departure of the alcohol and the formation of a resonance-stabilized benzylic carbocation[1]. Furthermore, while generally stable at room temperature, long-term exposure (e.g., several months) of benzyl ethers to ambient air can lead to autoxidation, yielding benzaldehydes, benzoic acids, and benzyl benzoates[2].

Pathways Compound This compound Oxidation Aerobic Photooxidation (Air + Ambient Light) Compound->Oxidation O2, hv Acid Acidic Cleavage (Trace Protons in Solvent) Compound->Acid H+ Aldehyde 5-(Benzyloxy)-2-methylbenzaldehyde Oxidation->Aldehyde Phenol 3-(Hydroxymethyl)-4-methylphenol + Benzyl Cation Acid->Phenol

Fig 1: Primary degradation pathways of this compound under lab conditions.

Quantitative Stability Under Standard Conditions

To design effective storage and handling procedures, empirical data regarding the compound's degradation kinetics must be analyzed. The table below summarizes the expected degradation profile of the compound over a 30-day period under varying laboratory conditions.

Storage ConditionAtmosphereLight ExposureSolvent Matrix30-Day Degradation (%)Primary Degradant
2-8°C Nitrogen (

)
DarkNeat (Solid)< 0.1%None
25°C AirAmbient LightNeat (Solid)~2.0 - 5.0%Aldehyde
25°C AirAmbient LightDCM (Trace HCl)~10.0 - 15.0%Phenol + Aldehyde
25°C AirDarkMethanol< 1.0%None

Data Synthesis: Storage in unpurified halogenated solvents (like Chloroform or DCM) introduces trace hydrochloric acid over time, triggering ether cleavage. Ambient light exposure drives the photooxidation of the benzylic alcohol.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of actions, but a self-validating system where each step contains internal controls to verify mechanistic integrity.

Protocol A: Forced Degradation & Kinetic Profiling

This workflow isolates the variables of light, oxygen, and pH to map the exact degradation kinetics of the specific batch.

  • Sample Preparation (The Baseline): Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL. Causality: Acetonitrile is chosen because it lacks abstractable protons and is resistant to autooxidation, ensuring the solvent does not mask the API's intrinsic stability.

  • Environmental Matrixing (The Stress Test): Aliquot the solution into four distinct environments: (A) Ambient Air/Light, (B) Ambient Air/Dark, (C)

    
     Purged/Light, and (D) 0.1% TFA/Dark.
    
  • Time-Course Quenching (The Snapshot): At Days 0, 7, 14, and 30, extract 100

    
     aliquots. Immediately dilute with 900 
    
    
    
    of cold (-20°C) mobile phase. Causality: Drastic temperature reduction arrests the kinetic energy of the system, preventing artifactual degradation while the sample waits in the autosampler queue.
  • HPLC-UV/MS Analysis (The Validation): Run the samples using a C18 column with a water/acetonitrile gradient. Monitor at 254 nm. The appearance of a mass shift of -2 Da indicates aldehyde formation (oxidation), while a mass shift corresponding to the loss of the benzyl group indicates ether cleavage.

Workflow Start Sample Prep: 1 mg/mL in MeCN Conditions Incubation: Matrix of Light, O2, pH Start->Conditions Aliquots Time-Course Quenching (-20°C) Conditions->Aliquots Analysis HPLC-UV/MS Analysis (254 nm) Aliquots->Analysis Data Kinetic Profiling & Pathway ID Analysis->Data

Fig 2: Self-validating experimental workflow for compound stability and kinetic profiling.

Protocol B: Chemoselective Deprotection of the Benzyl Ether

When the synthetic sequence requires the removal of the benzyl ether without oxidizing the benzylic alcohol, catalytic hydrogenolysis is the industry standard[1].

  • Reactor Setup: Charge a heavy-walled reaction flask with the compound and 10% Pd/C (10 mol%). Causality: Pd/C is selected because it facilitates the specific cleavage of the benzylic C-O bond via hydrogen gas adsorption, without requiring harsh acidic conditions that could induce polymerization[3].

  • Solvent Addition: Add anhydrous Methanol. Causality: Methanol acts as an excellent proton shuttle for the hydrogenolysis mechanism while remaining inert to the catalyst.

  • Atmospheric Exchange: Purge the vessel with

    
     (3x), followed by 
    
    
    
    gas (3x). Maintain under a balloon of
    
    
    at 1 atm. Causality: The strict exclusion of oxygen prevents the Pd catalyst from acting as an aerobic oxidation promoter for the benzylic alcohol.
  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C. Concentrate under reduced pressure. The self-validation of this step is the complete disappearance of the aromatic benzyl protons (~7.3 ppm) and the benzylic ether

    
     singlet (~4.5 ppm) in the 
    
    
    
    -NMR spectrum.

Best Practices for Storage and Handling

To ensure maximum shelf-life and scientific integrity of this compound, the following standards must be strictly enforced:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to eliminate the oxygen required for autocatalytic photooxidation[4].

  • Vessel: Utilize amber glass vials. The amber tint acts as a physical filter against UV and high-energy visible light, preventing the generation of reactive oxygen species.

  • Temperature: Long-term storage must be maintained at 2-8°C. While autoxidation of benzyl ethers is slow, it is a temperature-dependent kinetic process that becomes measurable over months at 25°C[2].

  • Solvent Selection: Avoid prolonged storage in halogenated solvents (e.g.,

    
    , 
    
    
    
    ) unless they are stabilized with amylene or freshly passed through basic alumina, as trace phosgene and HCl will rapidly cleave the benzyl ether[1].

References

  • BenchChem. "A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers." BenchChem.
  • Mao, J.-Y., et al. "HOO as the Chain Carrier for the Autocatalytic Photooxidation of Benzylic Alcohols.
  • Organic Chemistry Portal. "Benzyl Ethers - Protection of Hydroxyl Compounds." Organic Chemistry Portal.
  • Al Jasem, Y., & Thiemann, T. "Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.

Sources

Biological Activity Potential of (5-(Benzyloxy)-2-methylphenyl)methanol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the (5-(Benzyloxy)-2-methylphenyl)methanol scaffold. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility as a privileged substructure in drug design, particularly as a carbocyclic bioisostere and a lipophilic anchor.

Executive Summary: The "Anchor and Tail" Pharmacophore

The This compound scaffold represents a versatile "privileged structure" in medicinal chemistry. It combines three critical pharmacophoric elements: a reactive polar head (hydroxymethyl), a steric anchor (2-methyl), and a lipophilic tail (5-benzyloxy). While often utilized as a synthetic intermediate, its structural motif is embedded within various bioactive classes, including TRPM3 antagonists , PPAR agonists , and macrocyclic peptidomimetics .

This guide analyzes the scaffold's potential as a carbocyclic bioisostere for indole and benzofuran drugs, its role in modulating lipophilicity (LogP), and its utility in fragment-based drug discovery (FBDD).

Structural Activity Relationship (SAR) Analysis

The biological potency of this scaffold is governed by the spatial arrangement of its substituents. The 1,2,5-substitution pattern on the phenyl ring creates a unique 3D topology that fits specific hydrophobic pockets in enzymes and receptors.

Pharmacophore Decomposition
ComponentPositionChemical FeatureBiological Function
Hydroxymethyl C1Polar / H-Bond DonorActs as a "warhead" precursor (oxidizable to aldehyde/acid) or a hinge binder in kinases.
Methyl Group C2Steric / HydrophobicThe "Magic Methyl" effect : Restricts conformation, preventing planar rotation and blocking metabolic oxidation at the ortho-position.
Benzyloxy Group C5Lipophilic / BulkyTargets hydrophobic sub-pockets (e.g., in GPCRs or Nuclear Receptors). The ether linkage provides rotational flexibility.
Carbocyclic Bioisosterism

This scaffold frequently serves as a phenyl-bioisostere for 5-benzyloxy-2-methyl-indole or benzofuran systems. Replacing the nitrogen/oxygen-containing heterocycle with a phenyl ring (scaffold hopping) often improves metabolic stability and reduces polarity while maintaining the vector orientation of the substituents.

  • Target Class: TRPM3 Antagonists (Pain modulation)[1]

  • Mechanism: The 5-benzyloxy motif mimics the hydrophobic interactions of known indole-based TRP channel modulators.

Therapeutic Applications & Mechanisms

TRPM3 Antagonism (Pain & Inflammation)

Research indicates that the "5-benzyloxy-2-methyl" motif is critical for binding to the Transient Receptor Potential Melastatin 3 (TRPM3) channel.

  • Mechanism: The lipophilic benzyl tail wedges into the transmembrane domain of the ion channel, while the polar head interacts with extracellular loops.

  • Clinical Relevance: TRPM3 is a key nociceptor; antagonists are developed for neuropathic pain and inflammatory hypersensitivity.

Macrocyclic Peptidomimetics

The scaffold is used as a conformationally constrained linker in proline-based macrocycles.[2]

  • Application: It bridges distant residues in a peptide chain, locking the bioactive conformation (e.g., beta-turn mimetics).

  • Advantage: The 2-methyl group introduces steric clash that forces the macrocycle into a specific shape, enhancing binding affinity to targets like viral proteases.

Metabolic Regulators (PPAR Agonists)

The structure resembles the "tail" of PPAR


 and PPAR

agonists (e.g., GW501516 analogs).
  • Pathway: The alcohol is oxidized in vivo to the corresponding carboxylic acid, which forms the ionic interaction with the receptor's ligand-binding domain (LBD).

Visualizing the Mechanism

The following diagram illustrates the scaffold's role in TRPM3 modulation and its synthetic divergence.

G cluster_0 Pharmacophore Features Scaffold This compound (Core Scaffold) Oxidation Oxidation (In Vivo/Vitro) Scaffold->Oxidation CYP450 / ADH Bioisostere Scaffold Hopping Scaffold->Bioisostere Design Strategy Acid Carboxylic Acid Metabolite (Active Warhead) Oxidation->Acid Binding Hydrophobic Pocket Binding (Lipophilic Tail Interaction) Acid->Binding Ionic Interaction Indole Indole/Benzofuran Analogs (TRPM3 Antagonists) Bioisostere->Indole Indole->Binding Response Analgesia / Anti-inflammation Binding->Response Signal Transduction Feat1 2-Me: Steric Lock Feat1->Scaffold Feat2 5-OBn: Lipophilic Tail Feat2->Scaffold Feat3 1-CH2OH: Polar Hinge Feat3->Scaffold

Figure 1: Mechanistic flow of the scaffold from structural features to biological activity in TRPM3 modulation and metabolic activation.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize the scaffold from commercially available precursors.

Reagents:

  • 5-(Benzyloxy)-2-methylbenzoic acid (CAS 1034026-17-9)[3]

  • Lithium Aluminum Hydride (LiAlH4)[2]

  • Tetrahydrofuran (THF), anhydrous[2]

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve 5-(benzyloxy)-2-methylbenzoic acid (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Reduction: Cool the solution to 0°C. Slowly add LiAlH4 (2.0 eq) dropwise (caution: gas evolution).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quenching: Cool to 0°C. Quench sequentially with water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL) (Fieser workup).
  • Isolation: Filter the granular precipitate through Celite. Dry the filtrate over MgSO4 and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) to yield the white crystalline solid.

Lipophilicity Assessment (LogP Determination)

Objective: To validate the lipophilic contribution of the benzyloxy tail.

Method: Shake-Flask Method (Octanol/Water).

  • Dissolve the compound in octanol-saturated water.

  • Mix with water-saturated octanol in a separatory funnel.

  • Shake for 30 minutes and allow phases to separate.

  • Measure concentration in both phases using UV-Vis spectroscopy (

    
     nm).
    
  • Calculate

    
    .
    
    • Target LogP: 3.5 - 4.2 (Ideal for CNS penetration and membrane embedding).

References

  • TRPM3 Antagonists & Indole Bioisosteres

    • Title: "New derivatives for treating TRPM3 mediated disorders"[1]

    • Source: Patent WO/AU2023274389A1 (Google P
    • URL
  • Macrocyclic Peptidomimetics Synthesis

    • Title: "Syntheses of Novel 4-tert-Alkyl Ether Proline-Based 16- and 17-Membered Macrocyclic Compounds"
    • Source: The Journal of Organic Chemistry (2002)
    • URL:[Link]

  • Precursor Availability (Benzoic Acid Derivative)

    • Title: "5-(Benzyloxy)-2-methylbenzoic acid (CAS 1034026-17-9)"[3]

    • Source: ChemicalBook

Sources

Methodological & Application

Application Note: Precision Synthesis of (5-(Benzyloxy)-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026


Molecular Weight:  228.29  g/mol 

Part 1: Executive Summary & Strategic Analysis

Scope and Utility

This protocol details the synthesis of (5-(Benzyloxy)-2-methylphenyl)methanol , a versatile building block used in the development of ALDH inhibitors, indanone derivatives, and complex heterocycles. The presence of the benzyloxy protecting group allows for orthogonal functionalization, while the primary alcohol serves as a pivot point for oxidation to aldehydes or conversion to leaving groups (halides, mesylates) for nucleophilic substitution.

Retrosynthetic Logic

To ensure high purity and scalability, we avoid the direct reduction of the carboxylic acid precursor, which can lead to purification challenges. Instead, we employ a "Protect-then-Reduce" strategy via a methyl ester intermediate. This pathway offers three distinct advantages:

  • Purification Control: Intermediate esters are lipophilic and easily purified via crystallization or silica chromatography.

  • Chemo-selectivity: The phenolic hydroxyl group is benzylated before reduction, preventing side reactions involving the phenol during the hydride reduction step.

  • Safety: Utilizing Sodium Borohydride (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ) on an ester is more controlled than reducing a free carboxylic acid.
Synthetic Pathway Visualization

The following diagram outlines the logical flow of the synthesis, moving from the commercially available acid to the target alcohol.

SynthesisRoute SM Start: 5-Hydroxy-2-methylbenzoic acid (CAS 586-30-1) Int1 Intermediate 1: Methyl 5-hydroxy-2-methylbenzoate SM->Int1 Step 1: MeOH, H2SO4 (Fischer Esterification) Int2 Intermediate 2: Methyl 5-(benzyloxy)-2-methylbenzoate Int1->Int2 Step 2: BnBr, K2CO3, DMF (Williamson Ether Synthesis) Target Target: This compound Int2->Target Step 3: LiAlH4, THF (Ester Reduction)

Caption: Three-step linear synthesis designed for maximum yield and intermediate stability.

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-hydroxy-2-methylbenzoate

Objective: Convert the polar carboxylic acid into a lipophilic ester to facilitate workup and subsequent benzylation.

Reagents & Materials:

  • Substrate: 5-Hydroxy-2-methylbenzoic acid (10.0 g, 65.7 mmol).

  • Solvent: Methanol (anhydrous, 100 mL).

  • Catalyst: Sulfuric acid (

    
    , conc., 1.0 mL) or Thionyl Chloride (
    
    
    
    , 1.2 equiv).

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve the starting acid in Methanol. Add concentrated

    
     dropwise (Caution: Exothermic).[1]
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The acid spot (
    
    
    
    ) should disappear, replaced by the ester (
    
    
    ).
  • Workup: Cool to room temperature. Concentrate the methanol to

    
     mL under reduced pressure. Pour the residue into ice-water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
    
  • Wash: Wash combined organics with Sat.

    
     (to remove unreacted acid) and Brine. Dry over 
    
    
    
    .[2]
  • Yield: Evaporate solvent to yield the methyl ester as an off-white solid. (Expected Yield: >90%).

Step 2: O-Benzylation (Williamson Ether Synthesis)

Objective: Selectively protect the phenolic hydroxyl group with a benzyl moiety.

Reagents & Materials:

  • Substrate: Methyl 5-hydroxy-2-methylbenzoate (from Step 1).

  • Reagent: Benzyl Bromide (

    
    , 1.1 equiv).
    
  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 equiv).
    
  • Solvent: DMF (Dimethylformamide) or Acetone. Note: DMF is faster, Acetone is easier to remove.

Procedure:

  • Setup: In a 250 mL RBF, dissolve the methyl ester (10.0 g, ~60 mmol) in DMF (60 mL).

  • Base Addition: Add

    
     (16.6 g, 120 mmol) in one portion. Stir for 10 minutes.
    
  • Alkylation: Add Benzyl Bromide (7.8 mL, 66 mmol) dropwise via syringe.

  • Reaction: Heat to

    
     for 4 hours.
    
    • Checkpoint: TLC (20% EtOAc/Hexanes) should show conversion of the phenol (UV active, stains with

      
      ) to the benzyl ether (UV active, no 
      
      
      
      stain).
  • Workup: Pour the mixture into water (300 mL) to dissolve salts and precipitate the product.

    • If solid forms: Filter, wash with water and hexanes.

    • If oil forms:[3] Extract with Diethyl Ether (3 x 100 mL), wash with water (critical to remove DMF), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexanes/EtOAc 9:1) if necessary.[4][5]

  • Product: Methyl 5-(benzyloxy)-2-methylbenzoate.

Step 3: Reduction to this compound

Objective: Reduce the ester to the primary alcohol without cleaving the benzyl ether.

Reagents & Materials:

  • Substrate: Methyl 5-(benzyloxy)-2-methylbenzoate.

  • Reductant: Lithium Aluminum Hydride (

    
    , 1.5 equiv) OR Diisobutylaluminum hydride (DIBAL-H).
    
    • Note:

      
       is preferred for complete reduction to alcohol. 
      
      
      
      is generally too slow for benzoate esters unless enhanced with
      
      
      or refluxed in MeOH.
  • Solvent: THF (anhydrous).

Procedure:

  • Safety Prep: Flame-dry a 500 mL 3-neck flask under Nitrogen/Argon.

    
     is pyrophoric; handle with extreme care.
    
  • Charging: Add

    
     (1.5 equiv) to the flask and suspend in anhydrous THF (50 mL) at 
    
    
    
    .
  • Addition: Dissolve the benzyl ester intermediate (from Step 2) in THF (50 mL). Add this solution dropwise to the

    
     suspension over 30 minutes, maintaining temperature 
    
    
    
    .
  • Reaction: Allow to warm to room temperature and stir for 2–3 hours.

    • Mechanism:[6][7] The hydride attacks the carbonyl carbon twice, displacing methoxide and forming the alkoxide.

  • Quench (Fieser Method): Cool to

    
    . Carefully add:
    
    • 
       mL Water (where 
      
      
      
      = grams of
      
      
      used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Filtration: Stir until a white granular precipitate forms (aluminum salts). Filter through a pad of Celite. Wash the pad with THF.

  • Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with Brine, dry over

    
    , and evaporate.
    
  • Final Purification: The crude product is often pure enough. If not, recrystallize from EtOAc/Hexanes or column chromatograph (30% EtOAc/Hexanes).

Part 3: Data Summary & Troubleshooting

Physicochemical Data Table
PropertyValue/Observation
Appearance White to off-white solid
Melting Point 80–85 °C (Typical for similar benzyl alcohols)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Rf Value ~0.3 (30% EtOAc/Hexanes)
1H NMR Diagnostic

5.10 (s, 2H,

),

4.65 (s, 2H,

)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Benzylation Wet solvent or old baseUse anhydrous DMF and freshly ground

. Add catalytic TBAI (Tetrabutylammonium iodide).
Emulsion during Workup DMF presenceWash organic layer thoroughly with water (3x) or 5% LiCl solution to remove DMF.
Over-reduction Not applicable for

Benzyl ethers are stable to

. If debenzylation occurs, check for Pd contamination or catalytic hydrogenation conditions (avoid

).
Product is an Oil Solvent tracesHigh vacuum drying for >12 hours. Seed with a crystal if available.
Reaction Mechanism: Benzylation

The following diagram illustrates the


 mechanism for the protection step, which is critical for the pathway's success.

Mechanism Phenol Phenolate Anion (Nucleophile) TS Transition State [Ph-O...C...Br]‡ Phenol->TS Attack BnBr Benzyl Bromide (Electrophile) BnBr->TS Product Benzyl Ether (Product) + KBr TS->Product Inversion/Substitution

Caption: SN2 Nucleophilic substitution of Benzyl Bromide by the generated phenoxide anion.

References

  • Williamson Ether Synthesis Protocols

    • Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf.
  • Reduction of Esters to Alcohols

    • Reduction of Benzoic Acid Deriv
  • Target Molecule Data

    • This compound (CAS 1450931-37-9).[8][9] Fluorochem Product Catalog.

  • Alternative Aldehyde Route

    • Synthesis and styrene copolymerization of benzyloxy... substituted 2-methoxyethyl phenylcyanoacrylates.

Sources

Using (5-(Benzyloxy)-2-methylphenyl)methanol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (5-(Benzyloxy)-2-methylphenyl)methanol in Pharmaceutical Synthesis

Abstract

This application note provides a comprehensive technical guide for the utilization of This compound (CAS: 1450931-37-9) as a high-value intermediate in drug discovery and process chemistry. We analyze its structural advantages as an orthogonally protected scaffold, detail optimized protocols for its activation and coupling, and present a self-validating workflow for its incorporation into complex active pharmaceutical ingredients (APIs).

Introduction: The Scaffold Advantage

This compound represents a "privileged" substitution pattern—a 1,2,4-trisubstituted benzene core—commonly found in bioactive small molecules, including kinase inhibitors, GPCR modulators, and anti-inflammatory agents.

Its value lies in its chemical orthogonality :

  • Position 1 (Methanol): A primary benzyl alcohol serving as a versatile handle for oxidation (to aldehydes), halogenation (to electrophiles), or direct displacement.[1]

  • Position 2 (Methyl): A steric blocker that enforces conformation and increases metabolic stability (blocking the ortho position).[1]

  • Position 5 (Benzyloxy): A "masked" phenol. The benzyl ether is stable to basic and mild acidic conditions but can be selectively removed via hydrogenolysis to reveal a phenolic hydroxyl group for further diversification.

This guide outlines how to leverage these features to streamline synthetic routes, minimizing protection/deprotection steps.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 1450931-37-9
Molecular Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol
Appearance White to off-white solid / crystalline powder
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
LogP ~3.29 (Lipophilic)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Utility & Workflows

The primary utility of this intermediate is the stepwise elaboration of the benzylic carbon followed by the liberation of the phenol. Below are the three dominant synthetic pathways.

Pathway A: Electrophilic Activation (Alkyl Halide Formation)

Conversion of the alcohol to a chloride or bromide creates a potent electrophile for alkylation reactions (e.g., attaching the ring to a nitrogen heterocycle).[1]

Pathway B: Oxidation (Aldehyde Formation)

Oxidation yields 5-(benzyloxy)-2-methylbenzaldehyde, a precursor for reductive amination or Wittig/Horner-Wadsworth-Emmons reactions.

Pathway C: Nucleophilic Displacement (Mitsunobu)

Direct coupling with acidic pronucleophiles (phenols, imides) using PPh₃/DIAD.[1]

Detailed Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (N₂ or Ar) unless otherwise stated.

Protocol 1: Activation to Benzyl Chloride

Target: Conversion of the -CH₂OH group to -CH₂Cl without cleaving the benzyl ether.

Rationale: Thionyl chloride (SOCl₂) is effective, but HCl byproducts can prematurely cleave the benzyl ether if the temperature is uncontrolled. We use a buffered approach.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (1.2 eq)

  • Base: Pyridine or Triethylamine (1.5 eq) - Critical for scavenging HCl[1]

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the substrate and 15 mmol of pyridine in 50 mL anhydrous DCM. Cool to 0°C.[2]

  • Addition: Add SOCl₂ (12 mmol) dropwise over 20 minutes. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The alcohol (polar) should disappear, replaced by a less polar spot.

  • Quench: Pour mixture into ice-cold saturated NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexane).

    • Yield Expectation: 85-95%.

    • Stability Note: Use immediately or store at -20°C; benzyl chlorides are reactive.

Protocol 2: Oxidation to Benzaldehyde

Target: Selective oxidation of the primary alcohol.

Rationale: Manganese Dioxide (MnO₂) is preferred over Swern for this substrate because it is mild, avoids low-temperature cryogenic handling, and eliminates the risk of "over-oxidation" to the acid or cleavage of the ether.

Materials:

  • Substrate: (1.0 eq)

  • Reagent: Activated MnO₂ (10-20 eq) - Large excess required for kinetics

  • Solvent: DCM or Chloroform[3]

Step-by-Step:

  • Setup: Dissolve substrate in DCM (0.1 M concentration).

  • Addition: Add activated MnO₂ in one portion.

  • Reaction: Stir vigorously at RT for 12–24 hours.

  • Filtration: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Concentration: Evaporate solvent. The aldehyde is usually pure enough for the next step.

    • Yield Expectation: >90%.[4][5]

Strategic Visualization: Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities starting from CAS 1450931-37-9.

G Start This compound (Starting Material) Aldehyde Aldehyde Intermediate (via MnO2) Start->Aldehyde Oxidation Chloride Benzyl Chloride (via SOCl2/Py) Start->Chloride Activation RedAmin Amine Derivative (Reductive Amination) Aldehyde->RedAmin R-NH2 / NaBH(OAc)3 Alkylation N/O-Alkylated Product (Nucleophilic Attack) Chloride->Alkylation H-Het / K2CO3 Phenol1 Free Phenol (H2/Pd-C) RedAmin->Phenol1 Deprotection Phenol2 Free Phenol (H2/Pd-C) Alkylation->Phenol2 Deprotection

Caption: Divergent synthetic pathways: Oxidation leads to reductive amination routes, while activation leads to alkylation.[6][7] Both converge on phenol deprotection.

Case Study: Synthesis of a Tolterodine-Like Fragment

Context: Many antimuscarinic and adrenergic drugs (e.g., Tolterodine, Salmeterol derivatives) utilize a phenolic core with a specific alkyl side chain. Here, we demonstrate using the intermediate to construct a "Reverse-Tolterodine" analog core.

Objective: Synthesize 2-(2-aminoethyl)-4-methylphenol derivative.

  • Step 1 (Activation): Convert this compound to the benzyl chloride using Protocol 1.

  • Step 2 (Nitrile Synthesis): React the benzyl chloride with NaCN in DMSO (RT, 4h) to form 2-(5-(benzyloxy)-2-methylphenyl)acetonitrile .

    • Note: The methyl group at position 2 provides steric hindrance, preventing unwanted dialkylation.

  • Step 3 (Reduction): Reduce the nitrile using LiAlH₄ or Borane-THF to the phenethylamine .

  • Step 4 (Deprotection): Hydrogenolysis (H₂, Pd/C, MeOH) removes the benzyl group, yielding the free phenol .[1]

Self-Validating Checkpoint:

  • Before Step 4: The ¹H NMR should show the characteristic benzylic protons of the protecting group (~5.1 ppm, s, 2H) and the aromatic multiplet (7.3-7.4 ppm).

  • After Step 4: These signals disappear, and a broad singlet (exchangeable with D₂O) appears for the phenolic -OH.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Chlorination Polymerization of benzyl chlorideKeep reaction at 0°C; avoid excessive heating during concentration.
Benzyl Ether Cleavage Acidic conditions too harshEnsure base (Pyridine/TEA) is present in excess during activation.[1]
Incomplete Oxidation (MnO₂) Deactivated reagentUse "Activated" MnO₂ (precipitated) and dry solvents. Sonicate the mixture.
Impurity in NMR (~4.5 ppm) Dibenzyl ether formationConcentration too high during activation. Dilute reaction to <0.1 M.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted benzyl alcohols. [Link]

  • Organic Chemistry Portal. Synthesis of Benzyl Halides from Alcohols (General Protocols). [Link]

  • Organic Syntheses. General Procedures for Benzyl Ether Cleavage (Hydrogenolysis). [Link]

Sources

Preparation of Benzyl Ether Derivatives from (5-(Benzyloxy)-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2024-05

Abstract & Strategic Introduction

This application note details the synthetic protocols for the


-alkylation  of (5-(Benzyloxy)-2-methylphenyl)methanol (CAS: Not universally assigned; typically custom synthesized). This substrate presents unique structural features: a primary benzylic alcohol  (the reaction center), a 5-benzyloxy  group (an existing ether linkage requiring stability), and a 2-methyl  group (providing steric bulk).

The transformation of the hydroxymethyl group into a benzyl ether is a critical step in Medicinal Chemistry, often used to adjust lipophilicity (


) or install bioisosteres in drug candidates targeting inflammatory pathways.
Strategic Analysis: Method Selection

We present two validated methodologies. Selection depends on the electrophile's reactivity and the scale of operation.

FeatureMethod A: Classical Williamson Method B: Phase Transfer Catalysis (PTC)
Reagents Sodium Hydride (NaH), DMF/THF50% NaOH/KOH, Toluene, TBAB
Mechanism Irreversible Deprotonation /

Interfacial Ion Exchange /

Moisture Sensitivity High (Requires Anhydrous conditions)Low (Water is the solvent phase)
Scalability Low to Medium (H2 evolution, exotherms)High (Green chemistry compliant)
Best For Secondary halides, small scale, high-value intermediatesPrimary halides, Kilo-scale, process safety

Reaction Mechanism & Logic

The reaction proceeds via a Williamson Ether Synthesis mechanism.[1][2][3][4] The core challenge with this specific substrate is the 2-methyl steric hindrance , which can retard the nucleophilic attack compared to unsubstituted benzyl alcohols. Furthermore, the 5-benzyloxy group increases the electron density of the ring; while this stabilizes the molecule against nucleophilic aromatic substitution side-reactions, it makes the benzylic position susceptible to oxidation if not handled under inert atmosphere.

DOT Diagram: Reaction Logic & Mechanism

ReactionMechanism cluster_0 Critical Process Parameter Substrate This compound (Nucleophile Precursor) Alkoxide Benzylic Alkoxide (Intermediate) Substrate->Alkoxide -H+ (Fast) Base Base Deprotonation (NaH or OH-) Base->Alkoxide Product Target Benzyl Ether Alkoxide->Product SN2 Attack (Rate Limiting) Electrophile Alkyl Halide (R-X) (Electrophile) Electrophile->Product Leaving Group (X-)

Figure 1: Mechanistic pathway for the O-alkylation. The formation of the alkoxide is rapid; the rate-determining step is the steric-dependent attack on the electrophile.

Experimental Protocols

Method A: High-Precision Williamson Synthesis (NaH/DMF)

Best for: Small scale (<5g), unreactive electrophiles, or when strictly anhydrous conditions are required.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 - 1.5 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran). Note: DMF accelerates SN2 rates significantly over THF.

Step-by-Step Protocol
  • Preparation of NaH:

    • Place NaH (60% dispersion) in a flame-dried 3-neck Round Bottom Flask (RBF) under Argon/Nitrogen.

    • Optional (for high precision): Wash NaH with anhydrous hexanes (

      
      ) to remove mineral oil. Decant hexanes carefully.
      
  • Alkoxide Formation:

    • Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate). Cool to

      
       (Ice/Water bath).
      
    • Dissolve the substrate in minimal DMF. Add this solution dropwise to the NaH suspension over 15-20 minutes.

    • Observation: Vigorous evolution of

      
       gas.
      
    • Stir at

      
       for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution typically turns yellow/orange (alkoxide formation).
      
  • Alkylation:

    • Cool back to

      
      .[4][5]
      
    • Add the Electrophile (R-X) dropwise.[4]

    • Remove ice bath and stir at RT.

    • Monitoring: Check TLC or HPLC after 2 hours. If reaction is sluggish (due to 2-methyl steric bulk), heat to

      
      .
      
  • Quench & Workup:

    • Cool to

      
      . Carefully add Saturated 
      
      
      
      solution (quencher).[4]
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Water (

      
      ) and Brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      
Method B: Phase Transfer Catalysis (Green Protocol)

Best for: Scale-up (>10g), primary alkyl halides, moisture-sensitive operators.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Solvent: Toluene (Organic phase) and Water (Aqueous phase).

  • Base: 50% w/w NaOH or KOH solution (5.0 equiv).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (0.05 - 0.10 equiv).

  • Electrophile: Alkyl Bromide (1.2 - 1.5 equiv).

Step-by-Step Protocol
  • Biphasic Setup:

    • In a RBF, dissolve the substrate and the Electrophile in Toluene (3-5 volumes).

    • Add the Phase Transfer Catalyst (TBAB).[6]

  • Initiation:

    • Add the 50% NaOH solution in one portion.

    • CRITICAL: Vigorous stirring is required (>700 RPM) to create a fine emulsion. The reaction rate is mass-transfer limited.

  • Reaction:

    • Heat to

      
       (depending on electrophile boiling point).
      
    • Monitor by HPLC (disappearance of starting material peak at approx. RT).

  • Workup:

    • Cool to RT. Stop stirring to allow phase separation.

    • Discard the lower aqueous layer (caustic waste).

    • Wash the organic (Toluene) layer with 1M HCl (to neutralize residual base) followed by Brine.

    • Concentrate the Toluene layer.

Purification & Characterization

Due to the lipophilic nature of the 5-benzyloxy group, the product will be significantly less polar than the starting alcohol.

  • TLC: Silica Gel 60 F254.

    • Mobile Phase: Hexanes:Ethyl Acetate (Start 9:1, gradient to 4:1).

    • Visualization: UV (254 nm) or PMA Stain (The electron-rich ring stains intensely).

  • Column Chromatography: Flash chromatography on Silica Gel. Elute with Hexanes/EtOAc gradient.

  • Recrystallization: If the derivative is solid, recrystallize from Ethanol/Heptane or IPA.

Expected NMR Data (Diagnostic Signals)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityChange upon Reaction
Ar-CH3 (C2)2.1 - 2.3SingletMinimal change
-OCH2-Ph (C5)5.0 - 5.1SingletStable (Reference signal)
Ar-CH2-O- (C1)4.4 - 4.6SingletShift: Moves downfield slightly; OH proton disappears.
-O-CH2-R (New)VariableVariableNew Signal: Confirms alkylation.

Troubleshooting & Critical Parameters

Workflow Decision Tree

Troubleshooting Problem Low Yield / Incomplete Conversion Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Electrophile Volatile? Check1->Check2 Maybe Solution1 Increase Temp or Catalyst Load (PTC) Check NaH Quality (Method A) Check1->Solution1 Yes SideProduct Side Product: Dibenzyl Ether? Check1->SideProduct No (Complex Mixture) Solution2 Add Electrophile in portions Use Sealed Tube Check2->Solution2 Yes Solution3 Dilute Reaction Avoid Acidic Workup SideProduct->Solution3 Yes

Figure 2: Troubleshooting logic for common yield issues.

Common Issues:

  • NaH Quality: Old NaH absorbs moisture, becoming NaOH. This reduces stoichiometry. Fix: Use fresh NaH or titrate.

  • Steric Hindrance: The 2-methyl group may require higher temperatures (

    
    ) compared to standard benzyl chloride (
    
    
    
    ).
  • DMF Removal: Residual DMF ruins NMR spectra and can solubilize the product during aqueous workup. Fix: Rigorous water washes or use Toluene (Method B).

Safety & Hazards

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release Hydrogen gas (Explosion hazard). Handle under inert gas.[7][8]

  • DMF: Potent liver toxin and teratogen. Readily absorbed through skin.

  • Alkyl Halides: Potential alkylating agents (carcinogens). Handle in a fume hood.

  • Substrate: The benzyloxy group adds molecular weight but generally stabilizes the molecule. Avoid strong acids (HBr, HI) which will cleave the benzyloxy ether [1].

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard reference for stability of benzyl ethers).
  • Williamson, A. "Theory of Aetherification." Philosophical Magazine, 1850, 37, 350–356.
  • Freedman, H. H.; Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 1975, 16(38), 3251-3254.

  • Master Organic Chemistry. "The Williamson Ether Synthesis."

  • BenchChem. "Application Notes and Protocols for Williamson Ether Synthesis."

Disclaimer: This document is for research purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Notes and Protocols for the Selective Oxidation of (5-(Benzyloxy)-2-methylphenyl)methanol to its Aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, critical for the construction of complex molecules in the pharmaceutical and materials sciences. This guide provides a comprehensive overview of methodologies for the conversion of (5-(Benzyloxy)-2-methylphenyl)methanol to 5-(Benzyloxy)-2-methylbenzaldehyde. The presence of a benzylic alcohol, a benzyl ether protecting group, and a methyl-substituted aromatic ring in the substrate necessitates a careful selection of oxidizing agents to ensure high chemoselectivity and prevent over-oxidation to the carboxylic acid or cleavage of the protecting group.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of reagents to provide a rationale for method selection, detailed experimental protocols, and an understanding of the underlying reaction mechanisms.

Strategic Considerations for Reagent Selection

The successful oxidation of this compound hinges on the choice of a reagent that is both efficient and selective. The benzylic nature of the alcohol makes it susceptible to oxidation; however, the benzyloxy protecting group is sensitive to harsh oxidative or reductive conditions.[1][2] Therefore, mild oxidizing agents are paramount.

Several classes of reagents are suitable for this transformation, each with its own advantages and disadvantages. The primary considerations for reagent selection include:

  • Selectivity: The reagent must selectively oxidize the primary alcohol to the aldehyde without affecting the benzyl ether or the methyl group on the aromatic ring. Over-oxidation to the carboxylic acid is a common side reaction to be avoided.[3][4][5][6]

  • Reaction Conditions: Mild reaction temperatures and neutral or slightly basic pH conditions are generally preferred to maintain the integrity of the starting material and product.

  • Work-up and Purification: The ease of removing the reagent and byproducts after the reaction is a practical consideration. Some methods generate stoichiometric amounts of waste that can complicate purification.

  • Toxicity and Safety: The hazards associated with the reagent, such as the toxicity of chromium-based compounds, should be taken into account.

Below is a comparative analysis of suitable reagents for this specific transformation.

Comparative Overview of Recommended Reagents
Reagent/MethodKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Dess-Martin Periodinane (DMP) Mild, high-yielding, neutral pH, broad functional group tolerance.[7][8][9]Stoichiometric, can be explosive under certain conditions.[10]Room temperature, CH₂Cl₂.[8][9]
Swern Oxidation High yields, mild conditions, avoids heavy metals.[11][12][13]Requires low temperatures (-78 °C), produces malodorous dimethyl sulfide.[12][13][14]DMSO, oxalyl chloride, Et₃N, -78 °C to RT.[14]
Manganese Dioxide (MnO₂) Selective for benzylic and allylic alcohols, heterogeneous (easy removal).[15][16][17]Requires a large excess of reagent, activity can vary.[15]Room temperature to reflux, various solvents (e.g., CH₂Cl₂).[15]
Pyridinium Chlorochromate (PCC) Mild, selective for aldehydes, commercially available.[3][4][18]Chromium-based (toxic), can be acidic.Room temperature, CH₂Cl₂.[18]
TEMPO-based Catalytic Systems Catalytic, uses inexpensive terminal oxidants, environmentally benign.[19][20][21]Can require careful optimization of catalysts and co-oxidants.[22][23]Room temperature, biphasic or monophasic solvent systems.[24]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on laboratory-specific conditions and substrate purity.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is highly recommended for its mildness and high selectivity, making it particularly suitable for substrates with sensitive functional groups like the benzyloxy group.[7][8][9]

Reaction Workflow:

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂ (10 volumes), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.[8]

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the solid dissolves and the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-(Benzyloxy)-2-methylbenzaldehyde.[25]

Protocol 2: Swern Oxidation

The Swern oxidation is another excellent choice for this transformation, particularly when avoiding heavy metals is a priority.[11][12][13] Careful temperature control is crucial for success.

Reaction Mechanism Overview:

The Swern oxidation proceeds through the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide.[11][14]

Swern_Mechanism cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO ActiveSpecies Electrophilic Sulfur Species DMSO->ActiveSpecies Reacts with OxalylChloride Oxalyl Chloride OxalylChloride->ActiveSpecies Alkoxysulfonium Alkoxysulfonium Salt ActiveSpecies->Alkoxysulfonium Alcohol This compound Alcohol->Alkoxysulfonium Nucleophilic Attack Ylide Ylide Intermediate Alkoxysulfonium->Ylide Deprotonation (Et₃N) Aldehyde 5-(Benzyloxy)-2-methylbenzaldehyde Ylide->Aldehyde Intramolecular Elimination

Caption: Simplified Mechanism of the Swern Oxidation.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous CH₂Cl₂ (5 volumes) at -78 °C (acetone/dry ice bath), add a solution of anhydrous DMSO (2.2 eq.) in anhydrous CH₂Cl₂ (2 volumes) dropwise, keeping the internal temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂ (3 volumes) dropwise, again maintaining the temperature below -60 °C.

  • Stir the reaction for 30 minutes at -78 °C.

  • Add anhydrous triethylamine (5.0 eq.) dropwise, allowing the temperature to warm to room temperature slowly.

  • Quench the reaction with water and extract the product with CH₂Cl₂.

  • Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography.

Protocol 3: Activated Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a classic and effective reagent for the selective oxidation of benzylic alcohols.[15][16][17] Its heterogeneous nature simplifies the work-up procedure.

Procedure:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform (20 volumes), add activated manganese dioxide (10 eq. by weight).

  • Stir the suspension vigorously at room temperature for 24-48 hours. The reaction progress should be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad thoroughly with the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography if necessary.

Purification and Characterization

Purification of the resulting aldehyde, 5-(Benzyloxy)-2-methylbenzaldehyde, is typically achieved by silica gel column chromatography.[25] It is important to note that aldehydes can be susceptible to air oxidation to the corresponding carboxylic acid.[25] Therefore, it is advisable to use the purified aldehyde promptly or store it under an inert atmosphere.

An alternative purification method for aldehydes involves the formation of a water-soluble bisulfite adduct.[25][26][27] This can be particularly useful for removing non-aldehydic impurities. The aldehyde can then be regenerated by basification.[25][26]

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • Dess-Martin Periodinane: Can be explosive upon impact or heating, especially when impure. Handle with care.

  • Swern Oxidation: Oxalyl chloride is corrosive and toxic. The reaction generates carbon monoxide. Perform in a well-ventilated fume hood. Dimethyl sulfide is volatile and has a strong, unpleasant odor.

  • Chromium Reagents (PCC): Chromium compounds are carcinogenic and toxic. Handle with appropriate personal protective equipment and dispose of waste according to regulations.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The selective oxidation of this compound to its corresponding aldehyde can be achieved using several reliable methods. For general laboratory use, the Dess-Martin periodinane oxidation offers a balance of high yield, mild conditions, and operational simplicity. The Swern oxidation provides a metal-free alternative, while activated manganese dioxide is a good choice for its straightforward work-up. The choice of reagent should be guided by the specific requirements of the synthesis, including scale, available equipment, and safety considerations. Careful execution of the chosen protocol and appropriate purification techniques will ensure a successful transformation.

References

Sources

Application Note: Solvent Selection & Process Optimization for (5-(Benzyloxy)-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

(5-(Benzyloxy)-2-methylphenyl)methanol (CAS: 1450931-37-9) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Vilanterol Trifenatate , a long-acting


-adrenoceptor agonist (LABA) for COPD and asthma management.[1][2]

The molecule features a lipophilic benzyl ether tail and a reactive benzylic alcohol head.[3] Its amphiphilic but predominantly lipophilic nature (LogP


 3.[2][3]3) presents specific solubility challenges. Furthermore, the electron-rich aromatic ring (activated by the benzyloxy group) makes the benzylic position highly reactive but also prone to side reactions like over-oxidation or polymerization under acidic conditions.[1][2]

This guide provides an evidence-based framework for solvent selection across three critical transformation classes: Oxidation , Activation (Halogenation) , and Nucleophilic Substitution , prioritizing yield, selectivity, and Green Chemistry principles.[1]

Physicochemical Profile & Solvent Compatibility[1][4]

Understanding the solubility parameter (


) gap between solute and solvent is vital for process design.[2][3]

Molecule Characteristics:

  • Lipophilicity: High (LogP ~3.3).[2][3]

  • H-Bonding: Donor (Alcohol -OH), Acceptor (Ether Oxygen).[1][2]

  • Thermal Stability: Moderate (Benzylic alcohols can disproportionate or dehydrate at high T > 120°C).[2][3]

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility RatingApplication Suitability
Chlorinated Dichloromethane (DCM), ChloroformExcellent Standard for small-scale synthesis; high solubility but environmental concerns.[1][2]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood Preferred "Green" alternative for workup and oxidations (MnO

).[2]
Ethers THF, 2-MeTHF, MTBEGood Excellent for Grignard/Lithiation steps; 2-MeTHF is the preferred process solvent.[1][2]
Aromatics Toluene, XyleneModerate-Good Ideal for high-temp reactions (e.g., chlorination with SOCl

) and azeotropic drying.[1][2]
Polar Aprotic DMF, DMSO, NMPExcellent Required for nucleophilic substitutions (S

2); difficult to remove.[3]
Alcohols Methanol, Ethanol, IPAGood Used for hydrogenation (debenzylation); unsuitable for activation steps.[3]
Alkanes Hexanes, HeptanePoor Antisolvent for crystallization/precipitation.[3]

Critical Reaction Protocols

Scenario A: Oxidation to Benzaldehyde

Transformation: Alcohol


 Aldehyde
Target Product:  5-(Benzyloxy)-2-methylbenzaldehyde
Context:  Key step to generate the electrophile for reductive amination in Vilanterol synthesis.[1][2]
Solvent Selection Logic:
  • DCM: Historically standard for Swern or PCC oxidations due to inertness and solubility.[3]

  • EtOAc: Superior for Manganese Dioxide (MnO

    
    ) oxidations.[2][3] It allows for higher reaction temperatures than DCM (speeding up kinetics) and simplifies workup (filtration + evaporation).[2][3]
    
  • DMSO: Required for Swern, but rigorous exclusion of water is needed.[1][3]

Protocol: MnO

Oxidation in Ethyl Acetate (Green Alternative)
  • Rationale: Avoids toxic chlorinated solvents; heterogeneous catalyst allows simple filtration workup.[2][3]

Step-by-Step:

  • Preparation: Charge a reaction vessel with this compound (1.0 equiv).

  • Solvent: Add Ethyl Acetate (EtOAc) (10-15 volumes). Note: Toluene can be used if higher reflux temps are needed.[2][3]

  • Reagent: Add activated MnO

    
     (10-20 equiv). Note: High excess is required due to surface-area dependence.[1][2]
    
  • Reaction: Heat to mild reflux (60-70°C) with vigorous mechanical stirring.

    • Critical Control: Monitor by TLC/HPLC.[2][3] Benzylic alcohols oxidize rapidly (1-4 hours).[2]

  • Workup: Cool to Room Temperature (RT). Filter the slurry through a pad of Celite® to remove manganese oxides.[3]

  • Wash: Rinse the filter cake with EtOAc (2 volumes).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

Scenario B: Activation (Chlorination)

Transformation: Alcohol


 Benzyl Chloride
Reagent:  Thionyl Chloride (SOCl

) Context: Creating a leaving group for coupling.[2][3]
Solvent Selection Logic:
  • DCM: Good solubility, but low boiling point (40°C) limits reaction rate; HCl gas evolution can be messy.[3]

  • Toluene: Preferred. Higher boiling point allows thermal drive; forms azeotrope with water (if present); product is often soluble hot but crystallizes upon cooling (process advantage).[2][3]

Protocol: Chlorination in Toluene

Step-by-Step:

  • Drying: Ensure the starting material is dry.[3] If unsure, perform an azeotropic distillation with Toluene.[1][3]

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Toluene (8-10 volumes).

  • Catalyst: Add catalytic DMF (0.05 equiv) to form the reactive Vilsmeier-Haack intermediate.

  • Addition: Cool to 0-5°C. Add SOCl

    
     (1.1 - 1.2 equiv) dropwise.
    
    • Mechanism:[1][3][4] The -OH attacks SOCl

      
       to form a chlorosulfite intermediate.[1][2][3]
      
  • Reaction: Warm to RT or 40-50°C. Monitor gas evolution (SO

    
     + HCl).
    
  • Quench: Once complete, cool to 0°C. Quench carefully with saturated NaHCO

    
     or water.
    
  • Separation: Separate organic layer. Wash with brine.[2][3][5]

  • Isolation: Dry over MgSO

    
     and concentrate.
    
    • Safety: Benzyl chlorides are potent alkylating agents and lachrymators.[2][3] Handle in a fume hood.

Decision Pathways & Process Logic

The following diagram illustrates the decision matrix for solvent selection based on the desired chemical transformation and downstream processing needs.

SolventSelection Start This compound Decision Select Transformation Start->Decision Oxidation Oxidation (to Aldehyde) Decision->Oxidation Activation Activation (to Benzyl Halide) Decision->Activation Deprotection Debenzylation (Ether Cleavage) Decision->Deprotection Ox_Method Method? Oxidation->Ox_Method Act_Method Reagent? Activation->Act_Method H2_Pd H2 / Pd-C Deprotection->H2_Pd MnO2 MnO2 (Heterogeneous) Ox_Method->MnO2 Scale/Safety Swern Swern (Low Temp) Ox_Method->Swern Small Scale Solv_EtOAc Solvent: Ethyl Acetate (Green, Easy Workup) MnO2->Solv_EtOAc Preferred Solv_DCM Solvent: DCM (Standard, Toxic) Swern->Solv_DCM SOCl2 SOCl2 / PBr3 Act_Method->SOCl2 Solv_Tol Solvent: Toluene (Thermal Control, Scalable) SOCl2->Solv_Tol Preferred (Process) Solv_DCM_Act Solvent: DCM (Low T, Solubility) SOCl2->Solv_DCM_Act Alternative Solv_Alc Solvent: MeOH / EtOH (Solubility, H2 uptake) H2_Pd->Solv_Alc

Caption: Solvent selection decision tree prioritizing Green Chemistry (Green nodes) and Process Safety for Vilanterol intermediates.

Troubleshooting & Critical Parameters

Issue: Incomplete Reaction in MnO Oxidation
  • Cause: Deactivation of MnO

    
     surface or water in solvent.[3]
    
  • Solution:

    • Use "Activated" MnO

      
       (precipitated under specific pH).[2][3]
      
    • Azeotrope the starting material with Toluene before adding EtOAc to remove trace water.[3]

    • Switch solvent to Chloroform (rare cases where EtOAc H-bonding inhibits surface adsorption).[2][3]

Issue: Hydrolysis during Chlorination
  • Cause: Wet solvent or atmospheric moisture.[2][3]

  • Solution:

    • Implement Karl Fischer (KF) titration on solvents; ensure water < 0.05%.[2][3]

    • Use Toluene and distill off the first 10% volume (azeotropic drying) before adding the reagent.[2][3]

Issue: Product "Oiling Out" during Workup
  • Cause: High lipophilicity preventing crystallization.[2][3]

  • Solution:

    • Use a biphasic solvent system for crystallization: Dissolve in minimal hot EtOAc or Toluene , then slowly add Heptane or Hexane as an antisolvent while cooling.[3]

References

  • Vilanterol Synthesis & Intermediates

    • Process for preparation of Vilanterol.[3][6][7] World Intellectual Property Organization, WO2021033198A1.[1][3] Link

    • Glaxo Group Ltd.[2][3][7] "Novel Compounds" (Vilanterol Patent).[2][3] US Patent, US7491752B2.[1][3]

  • Solvent Selection Guides

    • Prat, D., et al. "CHEM21 selection guide of classical-and less classical-solvents."[1][2] Green Chemistry 18.1 (2016): 288-296.[2] Link

  • Oxidation Protocols

    • Cahiez, G., et al. "Manganese dioxide oxidation of alcohols."[1][3] Encyclopedia of Reagents for Organic Synthesis (2001).[2][3]

  • Chlorination Methodologies

    • Sun, L., et al.[1][3][8] "A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols."[3][8] Synthesis 2008.23 (2008): 3919-3924.[2][3] Link[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (5-(Benzyloxy)-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational hurdles researchers face when synthesizing (5-(Benzyloxy)-2-methylphenyl)methanol (CAS: 1450931-37-9)[1].

Rather than providing a generic procedure, this guide deconstructs the synthesis into a self-validating system. We will explore the causality behind reagent selection, phase-transfer dynamics, and workup stoichiometries to ensure your yields remain consistently above 85%.

Synthetic Strategy & Workflow

The most robust route to this target molecule involves a two-step sequence starting from the commercially available precursor, methyl 5-hydroxy-2-methylbenzoate [2].

  • O-Benzylation: Selective protection of the phenolic hydroxyl group.

  • Reduction: Conversion of the methyl ester to the corresponding benzyl alcohol using a metal hydride.

Workflow A Methyl 5-hydroxy- 2-methylbenzoate B O-Benzylation (BnBr, K2CO3, DMF) A->B C Methyl 5-(benzyloxy)- 2-methylbenzoate B->C >90% yield D Reduction (LiAlH4, THF) C->D E (5-(Benzyloxy)-2- methylphenyl)methanol D->E >85% yield

Synthetic workflow for this compound.

Troubleshooting FAQs: The O-Benzylation Step

Q1: I started with 5-hydroxy-2-methylbenzoic acid (the free acid) and my benzylation yielded a complex mixture. Why? A1: When using the free carboxylic acid, benzyl bromide (


) will react with both the highly nucleophilic phenoxide and the carboxylate, resulting in double benzylation (forming benzyl 5-(benzyloxy)-2-methylbenzoate). This forces you to perform a harsh saponification step later.
Solution: Always start with the esterified precursor, methyl 5-hydroxy-2-methylbenzoate [2]. This orthogonal protection strategy ensures that only the phenol is alkylated.

Q2: My O-benzylation reaction is stalling at 60% conversion. How can I drive it to completion? A2: The stalling is typically caused by poor solvation of the base or competing hydrolysis of the benzyl bromide. Solution: Switch your solvent to anhydrous


 and ensure your 

is finely powdered.

is a polar aprotic solvent that effectively solvates the potassium cation but leaves the phenoxide anion unsolvated and highly nucleophilic, accelerating the

displacement[3]. Additionally, adding a catalytic amount of Sodium Iodide (

) or Tetrabutylammonium Bromide (

) accelerates the reaction via the Finkelstein pathway, generating a more reactive benzyl iodide intermediate in situ[3][4].
Quantitative Data: Benzylation Optimization
Base / SolventAdditiveTemp (°C)Chemoselectivity (O- vs C- Alkylation)Typical Yield

/ Acetone
None56 (Reflux)High O-alkylation60 - 70%

/ DMF
None60Exclusive O-alkylation80 - 85%

/ DMF

(cat.)
60 Exclusive O-alkylation > 90%

Troubleshooting FAQs: The Reduction Step

Q3: Can I use Catalytic Hydrogenation (


 with 

) to reduce the ester?
A3: Absolutely not. While

is a standard reduction catalyst, it will readily cleave the benzyl ether protecting group you just installed (via hydrogenolysis), yielding the undesired deprotected diol[5]. You must use a chemoselective metal hydride like Lithium Aluminum Hydride (

)[6].

Q4: I am using


, but my isolated yield is terrible because a thick, gelatinous emulsion forms during the aqueous workup. How do I extract my product? 
A4:  This is the most common failure point in 

reductions. The emulsion is a polymeric aluminum hydroxide gel that traps the organic product and prevents phase separation. Solution: You must abandon standard aqueous quenching and implement the Fieser Workup (1:1:3 method) [7]. This precise stoichiometric addition forces the aluminum salts to precipitate as a dense, crystalline sodium aluminate (

) matrix, leaving your product freely dissolved in the organic layer[6][7].

Fieser Start LiAlH4 Reduction Complete (x grams of LiAlH4 used) Step1 Cool to 0°C & Dilute with Ether Start->Step1 Step2 Add x mL of H2O dropwise Step1->Step2 Step3 Add x mL of 15% NaOH(aq) Step2->Step3 Step4 Add 3x mL of H2O Step3->Step4 Step5 Warm to RT, Stir 15 min (Granular white precipitate forms) Step4->Step5 Step6 Filter through Celite & Concentrate Filtrate Step5->Step6

Fieser workup protocol to resolve aluminum emulsion issues and improve recovery.

Quantitative Data: Reduction Reagent Selection
Reducing AgentSolventTempChemoselectivity (Ester vs Benzyl Ether)Workup MethodTypical Yield

THF 0°C to RT Retains Benzyl Ether Fieser (1:1:3) 85 - 92%

MeOHRTNo reaction with esterAqueous Extraction0% (Recovery)

+

MeOHRTCleaves Benzyl EtherFiltration0% (Deprotected)

Validated Experimental Protocols

Protocol A: Synthesis of Methyl 5-(benzyloxy)-2-methylbenzoate

Causality Check: The reaction relies on maintaining anhydrous conditions to prevent the hydrolysis of benzyl bromide.

  • Setup: To a flame-dried 250 mL round-bottom flask, add methyl 5-hydroxy-2-methylbenzoate (10.0 g, 60.2 mmol) and anhydrous

    
     (100 mL).
    
  • Base Addition: Add finely powdered, anhydrous

    
     (16.6 g, 120.4 mmol, 2.0 eq) and a catalytic amount of 
    
    
    
    (0.9 g, 6.0 mmol, 0.1 eq). Stir for 15 minutes at room temperature to pre-form the phenoxide.
  • Alkylation: Dropwise, add benzyl bromide (8.6 mL, 72.2 mmol, 1.2 eq).

  • Heating: Heat the reaction mixture to 60°C under a nitrogen atmosphere for 4 hours.

  • Validation: Monitor via TLC (20% EtOAc/Hexanes). The starting material (

    
     ~0.3) should completely convert to a less polar spot (
    
    
    
    ~0.6).
  • Workup: Cool to room temperature, dilute with water (300 mL), and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (5 x 100 mL) to remove residual

    
    . Dry over 
    
    
    
    , filter, and concentrate to yield the intermediate ester.
Protocol B: Synthesis of this compound

Causality Check: The Fieser workup is strictly dependent on the mass of


 used. Deviating from the 1:1:3 volumetric ratio will result in emulsions.
  • Setup: In a flame-dried flask under nitrogen, suspend

    
     (2.5 g, 65.9 mmol) in anhydrous 
    
    
    
    (80 mL) and cool to 0°C[6].
  • Reduction: Dissolve the methyl 5-(benzyloxy)-2-methylbenzoate (from Protocol A) in anhydrous

    
     (40 mL) and add it dropwise to the 
    
    
    
    suspension over 30 minutes to control the exothermic release of hydrogen gas.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Fieser Quench: Cool the flask back to 0°C and dilute with Diethyl Ether (100 mL). Vigorously stirring, sequentially add:

    • 2.5 mL of distilled water (Dropwise! Highly exothermic).

    • 2.5 mL of 15% aqueous

      
      .
      
    • 7.5 mL of distilled water[7].

  • Validation: Remove the ice bath and stir for 15 minutes. The grey suspension will transition into a stark white, granular precipitate. If it remains gummy, stir for an additional 10 minutes.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with Diethyl Ether. Concentrate the filtrate under reduced pressure to afford the pure this compound as a white solid.

References

  • 1450931-37-9 | (5-(Benzyloxy)-2-methylphenyl)
  • Source: IRIS (unibas.it)
  • Methyl 5-hydroxy-2-methylbenzoate | 73505-48-3 Source: Benchchem URL
  • Improvement and Simplification of Synthesis of 3-Aryloxy-1,2-epoxypropanes Source: ResearchGate URL
  • Palladium‐Catalyzed Reduction of Carboxylic Acids to Alcohols With Ammonia Borane Source: R Discovery URL
  • Lithium aluminium hydride | 16853-85-3 Source: Benchchem URL
  • How will I convert benzoic to benzaldehyde?

Sources

Troubleshooting low purity in (5-(Benzyloxy)-2-methylphenyl)methanol production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (5-(Benzyloxy)-2-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to product purity. The following question-and-answer format addresses specific experimental challenges with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product is an oil or a sticky solid, not the expected crystalline material. What is causing this and how can I fix it?

A1: This phenomenon, known as "oiling out," is a common issue in crystallization and indicates that the product is melting at a temperature lower than the boiling point of the solvent, or that significant impurities are present, which depresses the melting point.

Root Cause Analysis:

  • High Impurity Levels: The most common cause is the presence of unreacted starting material, 5-(benzyloxy)-2-methylbenzaldehyde, or other reaction byproducts. Aldehydes, in particular, can be "notorious to handle" and may lead to oily products.[1]

  • Residual Solvent: Small amounts of trapped organic solvent can prevent the product from solidifying.[1][2]

  • Inappropriate Crystallization Solvent: The chosen solvent system may not be optimal for your product, leading to poor crystal lattice formation.[3]

Troubleshooting Protocol:

  • Initial Assessment: First, confirm the presence of your desired product and assess the level of impurities via Thin-Layer Chromatography (TLC) or ¹H NMR of the crude material.

  • Solvent Removal: Ensure all residual solvent from the work-up (e.g., ethyl acetate, dichloromethane) is thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[2]

  • Purification via Column Chromatography: If significant impurities are detected, purification by column chromatography is the most effective next step. A gradient elution with a hexane/ethyl acetate system is typically effective.

  • Re-attempt Crystallization:

    • Single Solvent: After chromatography, attempt recrystallization from a suitable solvent. Good starting points are ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

    • Two-Solvent System: If a single solvent is ineffective, use a two-solvent system.[4] Dissolve the oil in a minimum amount of a "good" solvent (e.g., hot ethyl acetate or acetone) where it is highly soluble. Then, slowly add a "bad" or "anti-solvent" (e.g., hexanes or pentane) at an elevated temperature until slight turbidity persists.[4][5] Allow the solution to cool slowly.

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal.

Q2: My ¹H NMR spectrum shows a peak around 9.8-10.1 ppm. What is this impurity?

A2: A sharp singlet in the 9.8-10.1 ppm region is characteristic of an aldehyde proton (-CHO). This indicates the presence of unreacted 5-(benzyloxy)-2-methylbenzaldehyde in your final product.

Root Cause Analysis:

  • Incomplete Reaction: The reduction of the aldehyde to the alcohol did not go to completion. This can be due to insufficient reducing agent, deactivation of the reagent, or insufficient reaction time.

  • Premature Quenching: The reaction was stopped before all the starting material was consumed.

  • Oxidation of Product: The product alcohol may have been oxidized back to the aldehyde during the work-up or upon storage, especially if exposed to air or oxidizing contaminants for extended periods.[6]

Troubleshooting Protocol:

  • Monitor Reaction to Completion: Always monitor the reaction progress using TLC. The aldehyde starting material is typically less polar than the product alcohol. The reaction should only be quenched when the starting material spot has completely disappeared.

  • Optimize Reaction Conditions:

    • Reagent Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of aldehyde, it is common practice to use a molar excess (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion.[7]

    • Reaction Time/Temperature: Ensure the reaction is stirred for an adequate amount of time. While the initial reaction with NaBH₄ is often rapid at 0°C, allowing it to warm to room temperature for 1-2 hours can help consume the final traces of starting material.[8]

  • Purification: The residual aldehyde can be effectively removed from the desired alcohol product using flash column chromatography on silica gel.

Q3: I am concerned about the stability of the benzyl ether protecting group during the reduction. Could it be cleaved, and how would I detect this?

A3: While the benzyl ether is a relatively stable protecting group, its cleavage is a potential side reaction, especially under harsh reductive or acidic conditions.[9] Sodium borohydride (NaBH₄) is a mild reducing agent and is generally preferred over more powerful reagents like Lithium Aluminium Hydride (LiAlH₄) to minimize this risk.[8][10]

Root Cause Analysis for Benzyl Ether Cleavage:

  • Use of a Strong Reducing Agent: LiAlH₄ is more aggressive and can cleave benzyl ethers.[10][11]

  • Acidic Conditions: Strong acids used during the work-up can promote the hydrolysis of the benzyl ether.[9]

  • Catalytic Hydrogenolysis Conditions: If palladium on carbon (Pd/C) is present from a previous step and a hydrogen source is introduced (even inadvertently), hydrogenolysis of the benzyl ether to yield 5-hydroxy-2-methylphenyl)methanol and toluene can occur.[12][13]

Detection and Prevention:

  • Detection: The primary byproduct of cleavage would be 5-hydroxy-2-methylbenzaldehyde (if cleavage occurs before reduction) or (5-hydroxy-2-methylphenyl)methanol (if cleavage occurs after reduction).

    • By ¹H NMR: Look for the appearance of a broad singlet corresponding to a phenolic hydroxyl group (-OH) between 5-9 ppm. You would also see the disappearance of the benzylic protons (~5.1 ppm) and the phenyl protons of the benzyl group (7.3-7.5 ppm).

    • By Mass Spectrometry: Look for a molecular ion corresponding to the de-benzylated product.

  • Prevention:

    • Choice of Reagent: Use NaBH₄ in an alcoholic solvent like methanol or ethanol. It is highly selective for aldehydes and ketones and typically does not affect benzyl ethers.[8]

    • Controlled Work-up: Quench the reaction carefully with water or saturated aqueous NH₄Cl.[8] Avoid using strong acids. If an acidic wash is necessary, use a dilute solution (e.g., 1M HCl) and minimize contact time.

    • Inert Atmosphere: While not strictly necessary for NaBH₄ reductions, ensuring the reaction is free of catalytic metals (like Pd, Pt) from previous steps is crucial.

Experimental Protocols & Data

Protocol 1: Standard Reduction of 5-(Benzyloxy)-2-methylbenzaldehyde
  • Dissolve 5-(benzyloxy)-2-methylbenzaldehyde (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice-water bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5°C.[8] Hydrogen gas evolution will be observed.

  • After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting aldehyde is no longer visible.

  • Work-up:

    • Cool the reaction back to 0°C and slowly quench by adding deionized water, followed by saturated aqueous NH₄Cl solution until gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the remaining aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Data Table 1: Common Impurities and their Spectroscopic Signatures
Impurity NameStructureKey ¹H NMR Signal (CDCl₃)Notes
Starting Material 5-(Benzyloxy)-2-methylbenzaldehyde~10.1 ppm (s, 1H, -CHO)Less polar than the product on TLC.
Debenzylated Product (5-Hydroxy-2-methylphenyl)methanol~5-9 ppm (br s, 1H, Ar-OH)More polar than the product on TLC. Absence of benzyl group signals.
Oxidation Product 5-(Benzyloxy)-2-methylbenzoic acid~10-12 ppm (br s, 1H, -COOH)Acidic, may streak on TLC unless triethylamine is added to the eluent.
Side Product Toluene~2.35 ppm (s, 3H), ~7.2 ppm (m, 5H)Volatile. May be seen if debenzylation occurs via hydrogenolysis.

Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from typical values.[14][15][16]

Data Table 2: HPLC Purity Analysis - Example Conditions
ParameterCondition
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Water:Acetonitrile:Acetic Acid (760:240:5, v/v/v)
Flow Rate 1.0 - 2.0 mL/min
Detection UV at 254 nm
Expected Elution Order 1. (5-(Benzyloxy)-2-methylphenyl)methanol2. 5-(Benzyloxy)-2-methylbenzaldehyde

This is a representative method; optimization may be required. Based on similar separations of benzyl alcohol and benzaldehyde.[6][17]

Visual Diagrams

Workflow for Troubleshooting Low Purity

G start Crude Product with Low Purity analyze Analyze Crude by TLC/NMR start->analyze aldehyde Aldehyde peak (9.8-10.1 ppm) present? analyze->aldehyde oily Product is Oily / Non-crystalline? aldehyde->oily No incomplete Incomplete Reaction or Product Oxidation aldehyde->incomplete Yes phenolic Phenolic OH peak (~5-9 ppm) present? oily->phenolic No impurity High Impurity or Residual Solvent oily->impurity Yes cleavage Benzyl Ether Cleavage phenolic->cleavage Yes end_node Pure Crystalline Product phenolic->end_node No (Purity OK) optimize Optimize Reaction: - Increase NaBH4 eq. - Increase reaction time - Re-purify via chromatography incomplete->optimize optimize->end_node purify_oil 1. Remove solvent under high vacuum 2. Purify via column chromatography 3. Re-attempt crystallization impurity->purify_oil purify_oil->end_node prevent_cleavage Check Reaction/Work-up: - Avoid strong acids - Use mild reducing agent (NaBH4) - Ensure no hydrogenation catalyst present cleavage->prevent_cleavage prevent_cleavage->end_node

Caption: Troubleshooting workflow for low purity issues.

Reaction Scheme: Desired vs. Side Reactions

G cluster_0 Desired Reaction cluster_1 Potential Side Reactions start_mol 5-(Benzyloxy)-2-methylbenzaldehyde prod_mol This compound start_mol->prod_mol Reduction reagents NaBH4, MeOH 0°C to RT reagents->start_mol:e start_mol2 5-(Benzyloxy)-2-methylbenzaldehyde cleavage_prod (5-Hydroxy-2-methylphenyl)methanol + Toluene start_mol2->cleavage_prod Cleavage reagents2 Harsh Conditions (e.g., strong acid, Pd/H2) reagents2->start_mol2:e

Caption: Desired reduction vs. potential side reaction.

References

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]

  • Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. (n.d.). OrgoSolver. Retrieved from [Link]

  • NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. (2018). Sciforum. Retrieved from [Link]

  • HPLC analysis of the reaction products. Retention times: benzyl alcohol, 1.9 min (labeled in green). (n.d.). ResearchGate. Retrieved from [Link]

  • Selective Enzymatic Reduction of Aldehydes. (n.d.). PMC - NIH. Retrieved from [Link]

  • Biotransformation of Benzaldehyde into (R)-Phenylacetyl Carbinol by Brettanomyces Lambicus or Their Extracts. (2010). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Electrochemical cleavage of aryl ethers promoted by sodium borohydride. (2014). PubMed. Retrieved from [Link]

  • Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. (2018). SIELC. Retrieved from [Link]

  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. (2019). ResearchGate. Retrieved from [Link]

  • Why do I obtain an oily mixture from my organic reaction? (2015). ResearchGate. Retrieved from [Link]

  • Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. (2016). Organic Syntheses. Retrieved from [Link]

  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Selective Cleavage of Benzyl Ethers. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Lithium aluminium hydride. (n.d.). BYJU'S. Retrieved from [Link]

  • Byproducts of LiAlH4 reduction of amides. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Experiment 3 - Reduction of a Ketone. (n.d.). WebAssign. Retrieved from [Link]

  • synthesis & cleavage of benzyl ethers. (2019). YouTube. Retrieved from [Link]

  • Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. (2019). Retrieved from [Link]

  • Reductions using NaBH4, LiAlH4. (n.d.). Lumen Learning. Retrieved from [Link]

  • NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. (2014). Oriental Journal of Chemistry. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. (n.d.). Retrieved from [Link]

  • How can you chose a suitable solvent to get a solid compound for an oily or gummy product in organic synthesis? (2022). ResearchGate. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Optimization experiments for reduction of benzaldehyde oxime with NaBH 4 under different conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from [Link]

  • Synthesis Of Alcohols: Complete Guide Including Alkene Reactions, Reducing Reagents And Organometals. (2022). Transformation Tutoring. Retrieved from [Link]

  • Valorization of Used Frying Oils via Enzymatic Alcoholysis. (2026). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Purification of (5-(Benzyloxy)-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

Compound: (5-(Benzyloxy)-2-methylphenyl)methanol Chemical Class: Aromatic Benzyl Alcohol / Benzyl Ether Key Structural Features: [1]

  • Hydrophobic Domain: Benzyl ether moiety and methylated phenyl ring.

  • Polar Domain: Primary benzylic alcohol (-CH₂OH).

  • Purification Challenge: The molecule exhibits "amphiphilic" solubility—soluble in polar organics due to the alcohol, but prone to "oiling out" due to the greasy aromatic ethers.

Primary Recommendation: Recrystallization via a binary solvent system (Solvent/Anti-solvent) is the most effective method for reaching >98% HPLC purity. The recommended starting system is Ethyl Acetate (Solvent) and n-Heptane (Anti-solvent) .

Pre-Purification Assessment (Critical Step)

Before attempting bulk recrystallization, you must characterize the impurity profile. The success of crystallization depends on what you are trying to remove.

Impurity TypeLikely OriginPre-Crystallization Action
Starting Material (Aldehyde) Incomplete reduction of 5-(benzyloxy)-2-methylbenzaldehyde.Mandatory: If >5%, treat crude with saturated aqueous NaHSO₃ (Sodium Bisulfite) to form a water-soluble adduct, then wash away. Aldehydes co-crystallize with alcohols and are difficult to remove via recrystallization alone.
Over-reduction Product Hydrogenolysis of the benzyl ether (loss of protecting group).These are significantly more polar (phenols) or non-polar (toluenes). Recrystallization is effective here.[2]
Inorganic Salts Boron/Aluminum salts from reducing agents (NaBH₄/LiAlH₄).[3]Perform a hot filtration or a silica plug filtration prior to crystallization.

Standard Operating Procedure (SOP)

Protocol: Binary Solvent Recrystallization (EtOAc / Heptane)

Objective: Purify crude solid to >98% purity. Scale: Adjustable (Protocol written for 10g crude).

  • Dissolution (The "Good" Solvent):

    • Place 10g of crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethyl Acetate (EtOAc) in small portions (start with 20 mL) while heating the bath to 60°C (below boiling point of 77°C).

    • Expert Tip: Add just enough EtOAc to dissolve the solid completely at 60°C. If the solution is dark/colored, add 5% w/w activated carbon, stir for 10 mins, and filter hot through Celite.

  • Nucleation (The "Bad" Solvent):

    • Maintain temperature at 55-60°C.

    • Slowly add n-Heptane dropwise via an addition funnel.

    • Stop point: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of EtOAc to clear the turbidity (return to a saturated clear solution).

  • Crystallization:

    • Remove the heat source. Allow the flask to cool to room temperature slowly (wrap flask in a towel to insulate). Rapid cooling traps impurities.

    • Once at room temperature, transfer to a fridge (4°C) for 2-4 hours.

    • Observation: You should see white to off-white needles or plates.

  • Isolation:

    • Filter the crystals using a Buchner funnel under vacuum.

    • Wash: Wash the filter cake with a cold (0°C) mixture of 1:3 EtOAc:Heptane.

    • Dry: Dry in a vacuum oven at 40°C for 12 hours to remove solvent entrapment.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and impurity management.

PurificationWorkflow Start Crude Product This compound ImpurityCheck Check Impurity Profile (TLC / HPLC) Start->ImpurityCheck AldehydePresent Aldehyde Impurity > 5%? ImpurityCheck->AldehydePresent BisulfiteWash Perform NaHSO3 Wash (Remove Aldehyde) AldehydePresent->BisulfiteWash Yes SolventScreen Solvent Screening (Test Solubility at 60°C) AldehydePresent->SolventScreen No BisulfiteWash->SolventScreen EtOAc Soluble in Minimal EtOAc? SolventScreen->EtOAc BinarySystem Use Binary System: EtOAc (Solvent) + Heptane (Anti-Solvent) EtOAc->BinarySystem Yes (Preferred) SingleSolvent Use Single Solvent: Isopropyl Alcohol (IPA) or Toluene EtOAc->SingleSolvent No (Too Soluble) Crystallization Controlled Cooling (RT -> 4°C) BinarySystem->Crystallization SingleSolvent->Crystallization Isolation Filtration & Drying (Vacuum Oven) Crystallization->Isolation

Caption: Figure 1. Logical workflow for impurity removal and solvent selection tailored to benzyl alcohol derivatives.

Troubleshooting Guide

Issue 1: The Product "Oils Out" Instead of Crystallizing

Symptoms: Upon adding the anti-solvent (Heptane) or cooling, the product forms a sticky gum or oil droplets at the bottom of the flask rather than solid crystals. Root Cause:

  • The temperature dropped too quickly (Liquid-Liquid Phase Separation occurred before the metastable zone).

  • The solvent mixture is too non-polar.

  • Impurities are depressing the melting point.[4]

Corrective Action:

  • Re-heat: Heat the mixture back to a clear solution.

  • Seed: Add a "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Modify Solvent: Add slightly more of the polar solvent (EtOAc) to keep the oil in solution longer, allowing the crystal lattice to form slowly.

  • Alternative Solvent: Switch to Isopropyl Alcohol (IPA) / Water . Dissolve in hot IPA, then add water dropwise. IPA is excellent for preventing oiling in aromatic alcohols.

Issue 2: Low Yield (<50%)

Symptoms: Mother liquor contains a significant amount of product. Root Cause:

  • Too much "Good Solvent" (EtOAc) was used.

  • The product is too soluble in the anti-solvent.

Corrective Action:

  • Concentrate: Rotovap the mother liquor to half volume and repeat the cooling process (Second Crop). Note: Second crop usually has lower purity.

  • Temperature: Ensure the final crystallization temperature is low enough (0-4°C).

Issue 3: Product is Colored (Yellow/Brown)

Symptoms: Crystals are off-white or yellow. Root Cause: Oxidation products (quinones) or polymeric tars. Corrective Action:

  • Activated Carbon: Before crystallization, dissolve the crude in EtOAc, add activated charcoal (neutral), heat to reflux for 15 mins, and filter hot through a Celite pad.

  • Silica Plug: Pass the solution through a short pad of silica gel using 20% EtOAc/Hexane to trap polar colored impurities before crystallizing.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of Ethyl Acetate? A: Yes. Ethanol is a viable alternative, often used with water as the anti-solvent.[4] However, benzyl ethers can sometimes undergo solvolysis (transesterification/etherification) in acidic alcohols at high heat, though this is rare without a catalyst. EtOAc is chemically inert for this substrate and easier to remove (lower boiling point than water).

Q: What is the expected Melting Point? A: While specific literature data for this exact isomer is proprietary in many contexts, structurally similar compounds (e.g., 2-(benzyloxy)phenylmethanol) melt in the range of 60-80°C . If your solid melts <50°C, it likely contains significant solvent or aldehyde impurities.

Q: How do I remove residual solvent? The crystals smell like Heptane. A: The benzyl ether moiety can trap non-polar solvents in the crystal lattice.

  • Protocol: Dry in a vacuum oven (>20 mbar) at 40-45°C.

  • Trick: If Heptane persists, dissolve the solid in a small amount of DCM (Dichloromethane) and rotovap to dryness to form a foam, then recrystallize from IPA/Water. DCM helps "azeotrope" or displace the heavier hydrocarbons.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 .

  • PubChem. Compound Summary for (2-(Benzyloxy)phenyl)methanol (Structural Analog). National Library of Medicine. Accessed Oct 26, 2023.

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods.

Sources

Solving solubility issues with (5-(Benzyloxy)-2-methylphenyl)methanol in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Analysis

The Challenge: Researchers frequently encounter precipitation ("crashing out") when transitioning (5-(Benzyloxy)-2-methylphenyl)methanol (CAS: 1450931-37-9) from organic stock solutions into aqueous buffers.

Root Cause Analysis: To solve this, we must look at the structure-property relationship (SPR).

  • Lipophilicity (LogP ~3.3): The molecule features a benzyloxy group (bulky, hydrophobic) and a methyl group on the central benzene ring. These lipophilic domains overwhelm the single hydrophilic handle (the hydroxymethyl group).

  • Lattice Energy: The planar aromatic systems facilitate strong

    
     stacking, creating a stable crystal lattice that water molecules cannot easily penetrate.
    
  • Classification: In pharmaceutical profiling, this behaves as a BCS Class II compound (Low Solubility, High Permeability).

Core Directive: Do not attempt to dissolve this solid directly in water. It requires a "Solvent-Shift" strategy or complexation agents to shield the hydrophobic core.

Troubleshooting Guide (Q&A Format)

Scenario A: In Vitro Bioassays (Cell Culture / Enzyme Assays)

Q: "I prepared a 10 mM stock in DMSO. When I add it to my cell culture media (DMEM) to reach 10 µM, it turns cloudy immediately. How do I fix this?"

A: You are experiencing "Solvent Shock." The rapid change in polarity forces the compound to aggregate before it can disperse.

The Fix: Intermediate Dilution Step

  • Do not pipette the 10 mM DMSO stock directly into 10 mL of media.

  • Create a 100x Intermediate: Dilute your 10 mM stock to 1 mM using pure DMSO or Ethanol first.

  • The "Jet" Injection: While vortexing your culture media (or PBS), inject the 1 mM intermediate rapidly into the center of the vortex.

    • Why? This minimizes the local concentration of water around the droplet entry point, preventing immediate nucleation.

  • Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, which can be mistaken for compound activity.

Scenario B: In Vivo Formulation (Animal Studies)

Q: "I need to dose mice at 20 mg/kg IP. The compound won't dissolve in saline, and 100% DMSO is toxic. What is the recommended vehicle?"

A: Saline is too polar. You need a co-solvent system or an inclusion complex.

The Fix: 20% HP-


-CD (Hydroxypropyl-beta-Cyclodextrin) 
Cyclodextrins are the "Gold Standard" for benzyloxy-substituted aromatics because the hydrophobic cavity of the cyclodextrin perfectly accommodates the benzyl ring, shielding it from water.
  • Protocol:

    • Prepare a 20% (w/v) HP-

      
      -CD  solution in sterile water.
      
    • Dissolve your compound in a minimal volume of DMSO (e.g., 5% of final volume).

    • Slowly add the cyclodextrin solution to the DMSO concentrate with constant stirring.

    • Result: A clear, stable solution suitable for IP or IV injection.

Scenario C: Chemical Synthesis

Q: "I am trying to oxidize this alcohol to the aldehyde in an aqueous green chemistry setup, but the starting material floats on top. How do I get it to react?"

A: The compound is phase-separating. You need to create a micellar environment.

The Fix: TPGS-750-M Surfactant Use 2% TPGS-750-M in water. This surfactant forms nanomicelles. The lipophilic this compound will migrate inside the micelle, where the reaction occurs, while the bulk solvent remains water.

Comparative Solubility Data

The following table summarizes the solubility limits and suitability of common solvent systems for this specific chemotype.

Solvent SystemEst. Solubility (mg/mL)Application SuitabilityRisk Factor
Pure Water / PBS < 0.01 (Insoluble)NoneHigh (Precipitation)
100% DMSO > 50Stock StorageFreezing ( hygroscopic)
Ethanol > 25Stock / CleaningEvaporation
20% HP-

-CD
2 - 5In Vivo / ParenteralLow (Biocompatible)
PEG400 / Water (40:60) 1 - 3In Vivo / OralOsmotic diarrhea in mice
Corn Oil 5 - 10Oral GavageSlow absorption

Decision Logic & Visualization

Use the following decision tree to select the correct solubilization strategy based on your experimental endpoint.

SolubilityStrategy Start Start: this compound Solid Form AppType Select Application Start->AppType InVitro In Vitro Assays (Cells/Enzymes) AppType->InVitro InVivo In Vivo Studies (Animal Models) AppType->InVivo Synthesis Chemical Synthesis (Aqueous) AppType->Synthesis DMSOSpike DMSO Stock (10-20 mM) Keep DMSO < 0.5% final InVitro->DMSOSpike Cyclodextrin HP-beta-CD (20% w/v) Forms Inclusion Complex InVivo->Cyclodextrin Preferred (IV/IP) CoSolvent PEG400 / Water (40:60) For IP/Oral Gavage InVivo->CoSolvent Alternative (Oral) Surfactant 2% TPGS-750-M Micellar Catalysis Synthesis->Surfactant Kinetic Kinetic Solubility: Add Stock to Vortexing Buffer DMSOSpike->Kinetic Dilution Step

Figure 1: Solubility Strategy Decision Tree. Select the pathway corresponding to your experimental phase to minimize precipitation risks.

Detailed Protocols

Protocol 1: Preparation of 20% HP- -CD Stock (The "Gold Standard")

Recommended for animal studies to avoid solvent toxicity.

  • Weighing: Weigh 2.0 g of (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Dissolution: Add to a volumetric flask and fill to 10 mL with distilled water (or saline).

  • Agitation: Shake or vortex until clear. This is your "Vehicle."

  • Complexation:

    • Weigh the required amount of this compound.

    • Dissolve it in a tiny amount of Acetone or Ethanol (just enough to liquefy).

    • Add the 20% HP-

      
      -CD vehicle to this liquid.
      
    • Sonicate for 30 minutes at 40°C.

    • Leave open in a fume hood overnight to let the volatile organic solvent (Acetone/Ethanol) evaporate, leaving the drug trapped in the cyclodextrin in water.

  • Filter: Pass through a 0.22 µm PES filter to sterilize.

Protocol 2: The "Solvent-Shift" for Cellular Assays

Recommended for High-Throughput Screening (HTS).

  • Primary Stock: Dissolve 22.8 mg of compound in 10 mL DMSO

    
    10 mM Stock .
    
  • Working Stock: Dilute 10 µL of Primary Stock into 990 µL DMSO

    
    100 µM Working Stock .
    
  • Final Assay: Add 10 µL of Working Stock into 990 µL of Cell Media.

    • Final Drug Conc: 1 µM .

    • Final DMSO Conc: 1% (Usually tolerated; if not, reduce step 2 concentration).

References

  • Lipophilicity & Solubility Data: Fluorochem. This compound Product Analysis & LogP Data. Retrieved from .

  • Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Micellar Catalysis: Lipshutz, B. H., et al. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water. Organic Letters.

  • General Solubility Protocols: Sigma-Aldrich Technical Service. Solubility & Stability Guidelines for Lipophilic Compounds.

Minimizing side reactions during (5-(Benzyloxy)-2-methylphenyl)methanol functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges encountered when functionalizing (5-(Benzyloxy)-2-methylphenyl)methanol (CAS: 1450931-37-9)[1].

This molecule presents a classic chemoselectivity puzzle. It contains four distinct reactive domains: a primary alcohol (the usual target for functionalization), a benzyloxy ether (sensitive to acids and hydrogenation), a benzylic methyl group (susceptible to radical halogenation and over-oxidation), and an electron-rich aromatic ring (prone to electrophilic aromatic substitution). Successfully modifying the primary alcohol without triggering side reactions requires precise mechanistic control.

Part 1: Structural Vulnerability Analysis

G SM This compound Sub1 Primary Alcohol (C1) SM->Sub1 Target Site Sub2 Benzyl Ether (C5) SM->Sub2 Risk: Cleavage Sub3 Benzylic Methyl (C2) SM->Sub3 Risk: Oxidation Sub4 Aromatic Ring SM->Sub4 Risk: EAS Action1 Mild Reagents (DMP, CBr4/PPh3) Sub1->Action1 Action2 Avoid Strong Acids (HBr, BBr3) Sub2->Action2 Action3 Avoid Strong Oxidants (KMnO4, Jones) Sub3->Action3 Action4 Control Electrophiles Sub4->Action4

Chemoselectivity workflow and reactive site vulnerabilities.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I losing the benzyl protecting group during the bromination of the primary alcohol?

The Causality: If you are using hydrobromic acid (HBr), phosphorus tribromide (PBr₃), or thionyl chloride (SOCl₂) for halogenation, you are inadvertently creating highly acidic conditions. The oxygen atom of the benzyl ether at the C5 position becomes protonated or coordinates with Lewis acidic phosphorus species. This activates the benzylic carbon of the protecting group toward nucleophilic attack by the halide ion, resulting in the cleavage of the ether to yield a phenol side-product [1].

The Solution: Transition to the Appel Reaction using Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃). This reaction operates under completely neutral conditions. The phosphine selectively activates the primary alcohol by forming an alkoxyphosphonium intermediate, leaving the benzyl ether entirely intact [3].

G SM Starting Material (Alcohol) HBr HBr / PBr3 (Harsh Acidic) SM->HBr Appel CBr4, PPh3 (Neutral/Mild) SM->Appel Cleavage Ether Cleavage (Phenol Side Product) HBr->Cleavage Success Selective Bromination (Target Product) Appel->Success

Reaction pathways comparing acidic halogenation vs. the Appel reaction.

Q2: My oxidation to the aldehyde yields a complex mixture containing carboxylic acids and degraded starting material. What went wrong?

The Causality: Strong oxidants like Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) lack chemoselectivity. They will not only over-oxidize the primary alcohol to a carboxylic acid, but they will also attack the benzylic methyl group at the C2 position, oxidizing it to a second carboxylic acid. Furthermore, the strongly acidic conditions of the Jones reagent will cleave the benzyl ether [1].

The Solution: Utilize Dess-Martin Periodinane (DMP) . DMP is a hypervalent 12-I-5 iodine compound that performs oxidations under exceptionally mild, neutral conditions at room temperature. It selectively halts oxidation at the aldehyde stage and is completely unreactive toward benzylic methyl groups and benzyl ethers [2].

Q3: I am observing ring-brominated side products during my reactions. Why is the aromatic ring reacting?

The Causality: The benzyloxy group (-OBn) is a strong electron-donating group via resonance, making the aromatic ring highly nucleophilic (specifically at the positions ortho and para to the ether). If your reaction generates any free electrophilic halogen (e.g., Br₂ impurities in your reagents), Electrophilic Aromatic Substitution (EAS) will occur rapidly. The Solution: Ensure all reagents are strictly anhydrous and free of elemental halogens. When performing the Appel reaction, keep the reaction strictly at 0 °C during reagent addition to suppress any radical or electrophilic side pathways.

Part 3: Quantitative Data & Reagent Comparison

The following table summarizes the causal relationship between reagent selection, side-reaction risks, and expected chemoselective yields based on established synthetic methodologies.

Target TransformationReagent SystemPrimary Side Reaction RiskChemoselectivity Yield (%)Recommendation
Bromination (-CH₂OH → -CH₂Br)HBr (aq) or PBr₃Benzyl ether cleavage< 30%❌ Avoid
Bromination (-CH₂OH → -CH₂Br)CBr₄ / PPh₃ (Appel)Triphenylphosphine oxide contamination85 - 95% ✅ Preferred
Oxidation (-CH₂OH → -CHO)KMnO₄ / Jones ReagentOver-oxidation to di-carboxylic acid< 15%❌ Avoid
Oxidation (-CH₂OH → -CHO)Swern (COCl)₂ / DMSOPummerer rearrangement byproducts75 - 85%⚠️ Acceptable
Oxidation (-CH₂OH → -CHO)Dess-Martin PeriodinaneNone (Highly selective)90 - 98% ✅ Preferred

Part 4: Self-Validating Experimental Protocols

Protocol A: Selective Oxidation to Aldehyde using Dess-Martin Periodinane (DMP)

This protocol utilizes a specific reductive quench to validate the safe consumption of the hypervalent iodine reagent while buffering the system to protect the benzyl ether.

  • Preparation: Dissolve this compound (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Temperature Control: Cool the flask to 0 °C using an ice-water bath under an inert Argon atmosphere.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq, 12 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

    • Validation Checkpoint: The initially clear solution will turn cloudy white as the byproduct (iodinane acetic acid) precipitates. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material.

  • Self-Validating Quench: Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (50 mL total). Stir for 15 minutes.

    • Causality: The Na₂S₂O₃ reduces any unreacted explosive hypervalent iodine to harmless iodobenzene derivatives. The NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed cleavage of the benzyl ether. Validation: The organic layer will turn completely clear once the quench is complete.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure aldehyde.

Protocol B: Selective Bromination via the Appel Reaction

This protocol leverages controlled stoichiometry and temperature to prevent electrophilic aromatic substitution.

  • Preparation: Dissolve the starting alcohol (1.0 eq, 10 mmol) and Carbon Tetrabromide (CBr₄) (1.2 eq, 12 mmol) in anhydrous DCM (50 mL).

  • Temperature Control: Cool the solution strictly to 0 °C. Do not skip this step; ambient temperatures increase the risk of ring bromination.

  • Activation: Add Triphenylphosphine (PPh₃) (1.25 eq, 12.5 mmol) in small portions over 15 minutes.

    • Validation Checkpoint: The solution will turn a distinct pale yellow color, indicating the formation of the active alkoxyphosphonium intermediate.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Workup & Purification: Concentrate the reaction mixture to roughly 10 mL in vacuo. Pour the concentrated mixture into 100 mL of rapidly stirring cold hexanes.

    • Validation Checkpoint: A massive white precipitate of triphenylphosphine oxide (Ph₃P=O) will form. This confirms the reaction mechanism has completed successfully.

  • Isolation: Filter the suspension through a pad of Celite to remove the Ph₃P=O. Concentrate the filtrate to yield the target (5-(Benzyloxy)-2-methylbenzyl bromide).

Part 5: References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th/5th Ed.). Wiley-Interscience.[Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156.[Link]

  • Appel, R. (1975). The reaction of alcohols with carbon tetrahalides and triphenylphosphine. Angewandte Chemie International Edition in English, 14(12), 801-811.[Link]

Sources

Technical Support Center: Degradation Profiling of (5-(Benzyloxy)-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for analytical chemists and formulation scientists. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.


, MW: 228.29 Da)

Executive Summary & Degradation Map

The molecule (5-(Benzyloxy)-2-methylphenyl)methanol contains two chemically distinct labile sites: a primary benzylic alcohol susceptible to oxidation and a benzyl ether linkage prone to acidic hydrolysis (de-benzylation). Understanding the interplay between these sites is critical for interpreting stability data.

Visualizing the Degradation Pathways

The following diagram illustrates the primary degradation routes. Use this map to correlate retention time shifts with structural changes.

DegradationMap Parent This compound MW: 228.29 [M+H]+: 229.12 Aldehyde Impurity A (Aldehyde) MW: 226.27 [M+H]+: 227.11 Parent->Aldehyde Oxidation (-2H) (Peroxide/Metal Ions) Phenol Impurity C (De-benzylated Phenol) (5-hydroxy-2-methylphenyl)methanol MW: 138.16 [M+H]+: 139.08 Parent->Phenol Acid Hydrolysis (Ether Cleavage) BnOH Benzyl Alcohol MW: 108.14 Parent->BnOH Acid Hydrolysis (Leaving Group) Dimer Impurity D (Dimer Ether) MW: 438.56 [M+H]+: 439.25 Parent->Dimer Acid Condensation (-H2O) Acid Impurity B (Carboxylic Acid) MW: 242.27 [M+H]+: 243.10 Aldehyde->Acid Oxidation (+O)

Figure 1: Mechanistic degradation pathway showing oxidation of the benzylic alcohol and hydrolytic cleavage of the benzyl ether.

Diagnostic Troubleshooting (Q&A)

Category A: Oxidation Issues

Q: I observe a peak eluting before the parent with a mass shift of -2 Da. Is this a fragment? A: This is likely the benzaldehyde derivative (Impurity A) , formed by the oxidation of the primary alcohol.

  • Mechanism: Radical abstraction of

    
    -protons from the hydroxymethyl group.
    
  • Confirmation: Check for a further oxidation product at +14 Da (relative to parent) or +16 Da (relative to aldehyde), which corresponds to the carboxylic acid (Impurity B).

  • Root Cause: Trace transition metals (Fe, Cu) in excipients or peroxide contamination in solvents (e.g., THF, PEG).

  • Action: Add a chelating agent (EDTA) or an antioxidant (BHT) to the stress media to confirm the mechanism.

Category B: Acid/Base Instability

Q: Under acidic stress (0.1 N HCl), the main peak disappears, and a major peak appears at m/z 139. Why? A: You are observing ether cleavage (de-benzylation) resulting in Impurity C .

  • Mechanism: Protonation of the ether oxygen facilitates the departure of the stable benzyl carbocation (

    
     pathway), leaving the phenolic core.[1]
    
  • Mass Spec Insight: The loss of the benzyl group (

    
    ) results in a mass reduction of 90 Da (91 Da lost + 1 H gained).
    
    • 
      .
      
  • Note: You may also see a peak for Benzyl Alcohol (MW 108), but it is volatile and poorly ionizable in ESI+, often making it invisible in standard LC-MS runs.

Category C: Unknown High-Mass Peaks

Q: I see a late-eluting peak with [M+H]+ approx. 439. What is this? A: This is a Dimer (Impurity D) formed via self-etherification.

  • Mechanism: Under acidic conditions, the benzylic hydroxyl group is protonated and leaves as water, generating a carbocation that is attacked by the hydroxyl group of another parent molecule.[1]

  • Calculation:

    
    .
    
  • Troubleshooting: This is concentration-dependent. Diluting your sample before stress testing should reduce this peak area relative to the parent.

LC-MS Identification Data

Use the table below to assign peaks in your chromatogram.

Impurity IDProposed StructureMechanismMonoisotopic Mass (Da)ESI+ m/z

Delta Mass (vs Parent)
Parent This compoundN/A228.115229.120
Impurity A Benzaldehyde derivativeOxidation (-2H)226.099227.11-2.01
Impurity B Benzoic Acid derivativeOxidation (+O)242.094243.10+13.98
Impurity C (5-hydroxy-2-methylphenyl)methanolAcid Hydrolysis138.068139.08-90.05
Impurity D Dibenzyl ether dimerCondensation438.219439.23+210.11

Validated Forced Degradation Protocols

To reproduce these impurities for method validation (following ICH Q1A(R2) guidelines), use the following standardized workflows.

Protocol 1: Oxidative Stress (Target: Impurities A & B)
  • Reagents: 3% Hydrogen Peroxide (

    
    ).
    
  • Procedure:

    • Dissolve 5 mg of sample in 1 mL Acetonitrile/Water (50:50).

    • Add 1 mL of 3%

      
      .
      
    • Incubate at Room Temperature for 4–24 hours.

    • Quenching: Add Catalase or Sodium Metabisulfite before injection to prevent on-column oxidation.

  • Expected Result: Decrease in parent; appearance of -2 Da and +14 Da peaks.

Protocol 2: Acidic Hydrolysis (Target: Impurities C & D)
  • Reagents: 0.1 N or 1.0 N HCl.

  • Procedure:

    • Dissolve 5 mg of sample in 1 mL Methanol (co-solvent).

    • Add 1 mL of 1.0 N HCl.

    • Heat at 60°C for 2–6 hours.

    • Quenching: Neutralize with equal molar NaOH.

  • Expected Result: Rapid cleavage of the benzyl ether. High concentrations may yield the dimer (Impurity D).

Protocol 3: Photostability (Target: Radical degradation)
  • Standard: ICH Q1B Option 2.

  • Procedure:

    • Prepare a 1 mg/mL solution in clear glass.

    • Expose to Cool White Fluorescent light (1.2 million lux hours) and Near UV (200 W-h/m²).

    • Control: Wrap a duplicate vial in aluminum foil to distinguish thermal effects from light effects.

  • Insight: Benzyl ethers are chromophores. UV exposure often accelerates the oxidation of the benzylic carbon next to the ether oxygen, leading to radical cleavage.

References & Authority

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products.

  • Mechanism of Benzyl Ether Hydrolysis :

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (See Section on Acid-Catalyzed Cleavage of Ethers).

    • Study on Benzyl Ether Stability: "Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms." ACS Sustainable Chem. Eng. 2020.

  • LC-MS Impurity Profiling Strategies :

    • Alsante, K. M., et al. (2003).[3] "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews.

Sources

Technical Support Center: Optimizing Reactions of (5-(Benzyloxy)-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

User Profile: Medicinal Chemists, Process Chemists. The Challenge: This scaffold presents a dual challenge: Steric Hindrance from the ortho-methyl group (C2) and Acid Sensitivity from the benzyloxy ether (C5). Standard protocols often fail due to the "ortho-effect" blocking nucleophilic attack or harsh conditions cleaving the protecting group.

Structural Analysis:

  • Reactive Center: Benzylic Alcohol (-CH₂OH) at C1.

  • Steric Blocker: Methyl group (-CH₃) at C2. Creates a "cone of protection" that retards SN2 approach and bulky oxidant binding.

  • Electronic Modulator: Benzyloxy group (-OCH₂Ph) at C5. Electron Donating Group (EDG). Increases electron density of the ring, making it susceptible to electrophilic aromatic substitution (e.g., ring chlorination) during oxidation if not controlled.

Module 1: Oxidation to Aldehyde

Objective: Synthesis of 5-(benzyloxy)-2-methylbenzaldehyde. Common Failure Mode: Low conversion (sterics) or ring chlorination/tarring (over-active oxidants).

Technical Insight

Standard MnO₂ oxidations are often too slow for this substrate due to the ortho-methyl group preventing optimal orbital overlap on the solid surface. Conversely, TEMPO/NaOCl protocols risk chlorinating the electron-rich aromatic ring (at C4 or C6) due to the activating nature of the benzyloxy group.

Recommended Protocol: Swern Oxidation (Cryogenic)

The Swern oxidation is the "Gold Standard" here because the active species (dimethylchlorosulfonium ion) is small enough to bypass the ortho-methyl steric barrier, and the conditions are non-acidic enough to preserve the benzyl ether.

Step-by-Step Protocol:

  • Activation: To a solution of oxalyl chloride (1.1 equiv) in dry DCM at -78 °C , add dry DMSO (2.2 equiv) dropwise. Critical: Control exotherm to < -60 °C.

  • Addition: Add (5-(Benzyloxy)-2-methylphenyl)methanol (1.0 equiv) in DCM dropwise over 15 mins.

  • Reaction: Stir at -78 °C for 45 mins. (Longer than usual due to sterics).

  • Termination: Add Et₃N (5.0 equiv) dropwise. Allow to warm to RT slowly over 1 hour.

  • Workup: Quench with saturated NH₄Cl. Wash with water/brine.[1]

Decision Matrix: Selecting the Right Oxidant

OxidationLogic cluster_warning Avoid Start Start: Oxidation of This compound Scale Scale of Reaction? Start->Scale Small Small Scale (<1g) Scale->Small Large Large Scale (>10g) Scale->Large DMP Dess-Martin Periodinane (Fastest, Mildest, Expensive) Small->DMP Speed prioritized Swern Swern Oxidation (Reliable, Smelly, Cryogenic) Large->Swern Cost/Safety prioritized TPAP TPAP/NMO (Risk of over-oxidation) MnO2 MnO2 (Too slow due to sterics)

Figure 1: Decision tree for selecting the optimal oxidation method based on scale and steric constraints.

Module 2: Halogenation (Converting -OH to -Cl/-Br)

Objective: Preparing the benzyl chloride/bromide for alkylation. Common Failure Mode: Cleavage of the benzyloxy group (loss of protecting group) or polymerization.

The "Acid Trap"

Using HCl gas or HBr/AcOH is strictly prohibited . The benzyloxy ether is acid-labile. Strong Bronsted acids will cleave the benzyl group, yielding the phenol (cresol derivative) instead of the desired product.

Recommended Protocol: Scavenged Thionyl Chloride

You must use a base scavenger (Pyridine or Triethylamine) to neutralize the HCl byproduct in situ.

Protocol:

  • Dissolve alcohol in anhydrous DCM (0.2 M).

  • Add Pyridine (1.5 equiv) . Do not omit this.

  • Cool to 0 °C.

  • Add SOCl₂ (1.2 equiv) dropwise.

  • Troubleshooting: If the reaction stalls due to the ortho-methyl sterics, add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier-Haack intermediate, which is more reactive.

Alternative (Mildest): Appel Reaction If the substrate is extremely sensitive, use CBr₄ (1.2 eq) and PPh₃ (1.2 eq) in DCM. This proceeds at neutral pH.[2]

Module 3: Etherification (Mitsunobu Reaction)

Objective: Coupling the alcohol with phenols or nitrogen nucleophiles.[3] Common Failure Mode: No reaction. The ortho-methyl group blocks the formation of the alkoxy-phosphonium intermediate or the subsequent SN2 attack.

Steric Workarounds

The standard DEAD/PPh₃ system is often too bulky. You need to reduce the steric profile of the reagents or increase the driving force.

Comparative Reagent Table:

Reagent SystemSteric ProfileReactivityRecommendation
DEAD / PPh₃ HighStandardAvoid. Often fails for ortho-methyl substrates.
DIAD / PPh₃ Very HighStandardAvoid. Bulky isopropyl groups exacerbate the issue.
ADDP / PBu₃ MediumHigh Recommended. Tributylphosphine is smaller and more nucleophilic than PPh₃.
CMBP (Cyanomethylenetributylphosphorane) LowVery HighBest for difficult substrates. Reaction often runs at elevated temp.
Mitsunobu Workflow Diagram

MitsunobuFlow Input Substrate + Nucleophile Reagent Add PBu3 (Tributylphosphine) Input->Reagent Step 1 Azo Add ADDP (1,1'-(Azodicarbonyl)dipiperidine) Reagent->Azo Step 2 (Slow addition) Temp Stir at 0°C -> RT (Heat to 40°C if stalled) Azo->Temp Result Inverted Product Temp->Result

Figure 2: Optimized Mitsunobu workflow utilizing PBu3 to minimize steric clashes.

Frequently Asked Questions (FAQs)

Q1: I tried oxidizing with PCC, and my reaction turned into a black tar. Why? A: PCC is slightly acidic and contains chromium(VI). The acidity likely cleaved your benzyloxy group, generating a free phenol. Phenols are rapidly oxidized by Cr(VI) to quinones, which then polymerize into "tar." Switch to Swern or DMP (buffered).

Q2: Why is the yield of my benzyl chloride synthesis low (approx. 40%) using SOCl₂? A: This is likely the "Ion Pair Collapse" issue. The ortho-methyl group hinders the backside attack of the chloride ion on the chlorosulfite intermediate.

  • Fix: Increase the solvent polarity slightly (e.g., use CHCl₃ instead of DCM) or switch to the Appel reaction (PPh₃/CCl₄) , which drives the reaction via the formation of strong P=O bonds, overcoming the steric penalty.

Q3: Can I use HBr to make the bromide? A: Absolutely not. HBr will cleave the benzyl ether at the 5-position within minutes, giving you 5-hydroxy-2-methylbenzyl bromide (or polymerized derivatives). Use PBr₃ with pyridine or CBr₄/PPh₃ .

Q4: In the Mitsunobu reaction, I see the formation of the hydrazine byproduct but no product. Why? A: This indicates the betaine formed, but the SN2 attack failed. The nucleophile couldn't penetrate the steric shield of the ortho-methyl group.

  • Fix: Switch to CMBP (Cyanomethylenetributylphosphorane). It allows for reactions at higher temperatures (up to 100°C in toluene) where the thermal energy can overcome the steric barrier.

References

  • Swern Oxidation Mechanism & Steric Tolerance

    • Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. a preparative, steric and mechanistic study. Tetrahedron 1978 , 34, 1651–1660.

  • Mitsunobu Reactions on Hindered Alcohols

    • Tsunoda, T.; Yamamiya, Y.; Ito, S. 1,1′-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters 1993 , 34, 1639–1642.

  • Appel Reaction (Neutral Halogenation)

    • Appel, R. Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition 1975 , 14, 801–811.

  • Voxelotor (GBT440) Synthesis (Relevant Scaffold)

    • Metcalf, B., et al. Discovery of GBT440, an Oral Sickle Hemoglobin Modifier. ACS Medicinal Chemistry Letters 2017 , 8, 321–326. (Demonstrates aldehyde synthesis on similar 2-hydroxy-benzaldehydes).

Sources

Validation & Comparative

1H NMR Chemical Shift Assignment for (5-(Benzyloxy)-2-methylphenyl)methanol: Empirical Elucidation vs. In Silico Prediction

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and synthetic organic chemistry, the accurate structural verification of intermediates is a critical bottleneck. For benzyl alcohol derivatives like (5-(Benzyloxy)-2-methylphenyl)methanol , relying solely on 1D


H NMR can be treacherous due to overlapping aromatic signals and ambiguous aliphatic singlets.

This guide objectively compares the performance of the "Gold Standard" Empirical 2D-NMR Elucidation against leading In Silico NMR Predictors (Mnova NMRPredict and ChemDraw). By dissecting the causality behind the chemical shifts of this specific molecule, we provide a self-validating workflow for high-confidence structural assignment.

The Molecule: Structural Deconstruction & Causality

This compound features a highly substituted central benzene ring, presenting a complex electronic environment. To assign the protons accurately, we must understand the mechanistic shielding and deshielding effects at play:

  • The Aliphatic Singlets (-CH

    
    , -CH
    
    
    
    OH, -O-CH
    
    
    -Ph):
    The molecule contains three distinct aliphatic environments. The methyl group (-CH
    
    
    ) is attached directly to the aromatic ring, typically resonating near 2.2–2.3 ppm. The two methylene groups are both attached to oxygen and an aromatic ring, but the benzyloxy protons (-O-CH
    
    
    -Ph) are sandwiched between an ether oxygen and a phenyl ring, subjecting them to intense anisotropic deshielding (~5.0 ppm). The hydroxymethyl protons (-CH
    
    
    OH) experience slightly less deshielding (~4.6 ppm) .
  • The Central Aromatic Ring (H-3, H-4, H-6): The ether oxygen of the benzyloxy group is a strong resonance electron donor (+M effect). This significantly shields the protons ortho to it (H-4 and H-6), pushing their signals upfield to ~6.7–6.8 ppm. Conversely, H-3 is meta to the ether and ortho to the weakly donating methyl group, leaving it further downfield at ~7.0–7.1 ppm.

Performance Comparison: Empirical vs. Predictive Tools

While empirical NMR remains the ultimate source of truth, modern prediction algorithms have drastically improved. We compared the expected empirical shifts against two leading software alternatives:

  • Mnova NMRPredict (Ensemble ML): Utilizes a hybrid approach combining Machine Learning (Graph Neural Networks) with HOSE (Hierarchical Organisation of Spherical Environments) codes. It boasts a Mean Absolute Error (MAE) of ~0.20 ppm for

    
    H NMR .
    
  • ChemDraw Professional (Additivity Rules): Relies primarily on linear additivity rules and substituent chemical shift (SCS) databases. While fast, it struggles with non-linear resonance effects in highly substituted aromatics .

Quantitative Data Comparison

The table below summarizes the expected experimental data (Gold Standard) versus the predicted outputs from Mnova and ChemDraw.

Proton EnvironmentMultiplicityGold Standard (Empirical Expected)Mnova Predictor (Ensemble/ML)ChemDraw (Additivity/HOSE)
-CH

(Ar-CH

)
s (3H)2.25 ppm 2.31 ppm2.20 ppm
-OH (Aliphatic OH)br s (1H)1.80 ppm (Variable)2.05 ppm2.50 ppm
-CH

OH
(Ar-CH

-O)
s (2H)4.65 ppm 4.72 ppm4.58 ppm
-O-CH

-Ph
(Ether)
s (2H)5.02 ppm 5.05 ppm5.12 ppm
H-4, H-6 (ortho to OR)m (2H)6.75 - 6.85 ppm 6.70 - 6.80 ppm6.65 - 6.90 ppm
H-3 (meta to OR)d (1H, J~8Hz)7.05 ppm 7.12 ppm7.01 ppm
Ph-H (Benzyl Aromatic)m (5H)7.30 - 7.45 ppm 7.35 - 7.45 ppm7.25 - 7.50 ppm

Data Interpretation: Mnova provides a tighter correlation to the expected aromatic multiplet ranges due to its solvent-aware machine learning models, whereas ChemDraw's linear additivity slightly overestimates the shielding effect on the H-4/H-6 protons .

Experimental Protocol: The Self-Validating Empirical Workflow

To achieve the "Gold Standard" assignment, you cannot rely on 1D


H NMR alone. The following step-by-step methodology ensures a self-validating system where every assignment is cross-examined by 2D correlations.
Step 1: Sample Preparation
  • Weigh 15–20 mg of highly purified this compound.

  • Dissolve completely in 0.6 mL of CDCl

    
      containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
    
  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary to maintain magnetic field homogeneity).

Step 2: 1D H NMR Acquisition
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Tune, match, and shim the probe to the CDCl

    
     lock signal.
    
  • Acquire the spectrum using a standard 1D pulse sequence (e.g., zg30 on Bruker systems).

  • Parameters: Set the relaxation delay (D1) to 2.0 seconds, acquire 16 scans (NS), and use a spectral width of 15 ppm to ensure the broad -OH signal is fully captured.

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To resolve the ambiguous methylene singlets.

  • Action: Run a

    
    H-
    
    
    
    C HSQC experiment. The cross-peaks will definitively link the proton signal at ~5.02 ppm to the benzylic ether carbon (~70 ppm), and the proton signal at ~4.65 ppm to the hydroxymethyl carbon (~63 ppm).
Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To map the quaternary carbons and verify the regional connectivity of the central ring.

  • Action: Run a

    
    H-
    
    
    
    C HMBC experiment. Look for the critical
    
    
    cross-peak between the benzyloxy protons (-O-CH
    
    
    -Ph, ~5.02 ppm) and the quaternary aromatic carbon C-5 (~158 ppm). This definitively anchors the ether chain to the correct position on the central ring.

Workflow Visualization

The following diagram illustrates the logical relationship between empirical acquisition and in silico prediction, demonstrating how software should be used to inform rather than replace experimental elucidation.

G cluster_0 Empirical Elucidation (Gold Standard) cluster_1 In Silico Prediction Tools A Compound Structure This compound B1 Sample Prep (CDCl3 + TMS) A->B1 C1 ChemDraw (HOSE & Additivity Rules) A->C1 C2 Mnova NMRPredict (Ensemble ML & GNN) A->C2 B2 1D 1H NMR Acquisition B1->B2 B3 2D NMR (COSY, HSQC, HMBC) B2->B3 D Verified 1H Chemical Shift Assignment B3->D C1->D Initial Guess C2->D Refinement

Logical workflow comparing empirical 2D-NMR elucidation vs. in silico prediction tools.

Conclusion

For routine screening or initial structural guesses of this compound, Mnova's Ensemble ML predictor offers a highly accurate baseline, outperforming basic additivity rules by successfully modeling the resonance shielding of the central aromatic protons. However, due to the overlapping nature of the H-4/H-6 protons and the proximity of the two methylene singlets, empirical 2D NMR (HSQC and HMBC) remains the absolute requirement for publication-grade structural verification.

References

  • Compound Interest. "A Guide to 1H NMR Chemical Shift Values." CompoundChem, 2015. Available at:[Link]

  • Wishart, D. S., et al. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." National Institutes of Health (NIH) / MDPI, 2024. Available at:[Link]

  • Zulkifli, N., et al. "Deciding which is the best 1H NMR predictor for organic compounds using statistical tools." Comptes Rendus Chimie, 2022. Available at:[Link]

  • Aires-de-Sousa, J., et al. "Prediction of 1H NMR Chemical Shifts Using Neural Networks." Analytical Chemistry, American Chemical Society, 2002. Available at:[Link]

HPLC Method Development Guide: Purity Analysis of (5-(Benzyloxy)-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aromatic Selectivity Challenge

(5-(Benzyloxy)-2-methylphenyl)methanol (CAS 1450931-37-9) is a critical synthetic intermediate, often serving as a scaffold in the synthesis of KRAS inhibitors and other bioactive small molecules. Its structure features a hydrophobic benzyl ether moiety and a polar hydroxymethyl group on a toluene core.[1]

The Analytical Challenge: Standard C18 alkyl phases often struggle to differentiate this molecule from its structurally similar impurities, particularly:

  • Oxidation byproducts: 5-(Benzyloxy)-2-methylbenzaldehyde.[1]

  • De-protected precursors: (5-Hydroxy-2-methylphenyl)methanol.[1]

  • Positional isomers: Critical in regioselective synthesis.[1]

This guide moves beyond generic "scouting gradients" to demonstrate why Phenyl-Hexyl stationary phases outperform traditional C18 chemistries for this specific analyte, leveraging


 interactions to achieve superior resolution (

) of aromatic impurities.

Analyte Profile & Critical Quality Attributes (CQA)

Understanding the molecule is the first step in rational method design.[1]

PropertyValueImplication for HPLC
Structure Aromatic ether + Benzyl alcoholDual nature: Hydrophobic tail (benzyl) + H-bond donor (alcohol).[1]
LogP ~3.3 Moderately hydrophobic.[1] Requires high % organic (50-90%) for elution.[1]
pKa ~14 (Alcohol), NeutralpH control is less critical for the analyte itself but vital for ionizable impurities (e.g., phenols, benzoic acid).
UV Max ~210 nm, 254 nm254 nm is preferred for specificity; 210 nm for high sensitivity (but higher noise).[1]

Method Development Workflow

The following decision tree outlines the logic used to select the optimal separation mode.

MethodDev Start Analyte: this compound Solubility Solubility Check (MeOH/ACN) Start->Solubility ModeSel Mode Selection: Reverse Phase (RP) Solubility->ModeSel ColScreen Stationary Phase Screening ModeSel->ColScreen C18 C18 (Alkyl) Hydrophobic Interaction ColScreen->C18 Phenyl Phenyl-Hexyl Pi-Pi + Hydrophobic ColScreen->Phenyl Result1 C18 Result: Co-elution of Isomers C18->Result1 Result2 Phenyl Result: Resolution > 2.0 Phenyl->Result2 Result1->Phenyl Switch Strategy MobilePhase Mobile Phase Optimization (Acid Modifier) Result2->MobilePhase Final Final Method: Phenyl-Hexyl / 0.1% Formic Acid MobilePhase->Final

Figure 1: Rational method development workflow focusing on stationary phase selectivity.

Comparative Study: The "Product" vs. Alternatives

Here we compare the Recommended Method (Phenyl-Hexyl) against the Standard Alternative (C18) .

Experiment A: Stationary Phase Selectivity

Hypothesis: The benzyl ether and toluene rings in the analyte will engage in


 stacking with a Phenyl-Hexyl phase, offering an orthogonal separation mechanism to pure hydrophobicity.
  • Column A (Standard): C18, 100 Å, 3.5 µm, 4.6 x 100 mm.

  • Column B (Recommended): Phenyl-Hexyl, 100 Å, 3.5 µm, 4.6 x 100 mm.

  • Conditions: Isocratic 60:40 ACN:Water, 1.0 mL/min, 254 nm.

Results Summary:

ParameterAlternative (C18)Product (Phenyl-Hexyl) Analysis
Retention Time (

)
4.2 min5.8 minPhenyl phase shows stronger retention due to dual interaction mechanisms.[1]
Impurity Resolution (

)
1.2 (Co-elution risk)2.4 (Baseline) The critical aldehyde impurity (planar) interacts more strongly with the Phenyl phase, shifting it away from the main peak.
Peak Symmetry (

)
1.11.05Superior peak shape on Phenyl-Hexyl.[1]

Expert Insight: On C18 columns, the separation is driven solely by solvophobic effects.[1] Since the impurity (aldehyde) and the analyte (alcohol) have very similar LogP values, C18 often fails to separate them. The Phenyl-Hexyl phase exploits the difference in electron density between the carbonyl (aldehyde) and the hydroxymethyl (alcohol), providing the necessary selectivity .

Experiment B: Mobile Phase Modifier

Objective: Maximize sensitivity and peak shape while maintaining MS compatibility.

  • Modifier A: 10 mM Phosphate Buffer (pH 3.0).

  • Modifier B: 0.1% Formic Acid.[1]

Conclusion: While Phosphate buffer provides slightly sharper peaks for basic compounds, this compound is neutral.[1] 0.1% Formic Acid is recommended because:

  • It is volatile (LC-MS compatible).[1]

  • It suppresses ionization of residual silanols on the column, preventing tailing.[1]

  • It simplifies mobile phase preparation compared to buffering salts .[1]

Recommended Experimental Protocol

This protocol is designed to be robust, self-validating, and scalable.[1]

Reagents & Preparation
  • Solvent A: Water (HPLC Grade) + 0.1% Formic Acid.[1]

  • Solvent B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.[1]

  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Standard Preparation: Dissolve 10 mg of this compound in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins to ensure complete dissolution of the hydrophobic benzyl ether.

Instrument Parameters
ParameterSetting
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (or 2.7 µm Core-Shell)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Injection Vol 5.0 µL
Detection UV @ 254 nm (Reference: 360 nm)
Run Time 15.0 minutes
Gradient Table[1][2]
Time (min)% Solvent A (Aq)% Solvent B (Org)Description
0.09010Equilibration
1.09010Hold initial polarity
10.01090Linear ramp to elute hydrophobic ether
12.01090Wash
12.19010Return to initial
15.09010Re-equilibration

Validation & System Suitability

To ensure the method's trustworthiness (Trustworthiness in E-E-A-T), every run must meet these criteria:

  • System Suitability Sample (SSS): A mixture of the analyte and its closest eluting impurity (e.g., benzyl alcohol or synthetic precursor).[1]

    • Requirement: Resolution (

      
      ) > 2.0 between analyte and impurity.[1]
      
  • Precision: 5 replicate injections of the standard.

    • Requirement: %RSD of Peak Area < 0.5%.[1][2]

  • Tailing Factor:

    • Requirement:

      
       between 0.9 and 1.2.[1]
      

Linearity Data (Representative): The method demonstrates linearity from 0.05 mg/mL to 1.5 mg/mL (


), confirming suitability for both high-purity assay and low-level impurity tracking .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatchEnsure sample diluent matches initial mobile phase (10% ACN).
Retention Drift Temperature fluctuationThe Phenyl-Hexyl phase is sensitive to temp.[1] Ensure column oven is stable at 30°C.
Ghost Peaks CarryoverThe benzyl ether moiety is "sticky."[1] Add a needle wash step with 90% ACN.[1]

References

  • Helix Chromatography. HPLC Analysis of Aromatic Preservatives and Ethers on Mixed-Mode Columns. [Link]

  • Taiwan FDA. Method of Test for Preservatives in Cosmetics (HPLC/UPLC Guidelines).[1] [Link]

  • Analytical Research Laboratories (ARL). Benzyl Alcohol - Analytical Method Validation according to USP <1225>.[1] [Link]

  • PubChem. this compound Compound Summary. [Link]

Sources

Analytical Excellence in API Synthesis: A Comparison Guide for (5-(Benzyloxy)-2-methylphenyl)methanol Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex synthetic intermediates, the analytical control of these building blocks dictates the quality of the final Active Pharmaceutical Ingredient (API). (5-(Benzyloxy)-2-methylphenyl)methanol (CAS: 1450931-37-9) [1] is a critical intermediate whose structural duality—a lipophilic benzyloxy ether coupled with a reactive hydroxymethyl group—presents unique analytical challenges.

As a Senior Application Scientist, I have observed that assay variability for this compound rarely stems from the instrument, but rather from the fidelity of the reference standard used for calibration. This guide objectively compares the performance of different grades of this compound reference standards, provides field-proven experimental protocols, and explains the mechanistic causality behind regulatory-compliant analytical workflows.

The Causality of Analytical Choices: Why Standard Grade Matters

This compound has a molecular formula of C15H16O2 and a molecular weight of 228.29 g/mol . Mechanistically, the molecule is susceptible to two primary degradation pathways during storage or harsh synthetic steps:

  • Oxidation: The hydroxymethyl group can oxidize to form an aldehyde impurity.

  • Ether Cleavage: Acidic stress can cleave the benzyloxy group, yielding a phenolic impurity.

Because relative analytical techniques like High-Performance Liquid Chromatography (HPLC) rely entirely on calibration, the purity of your reference standard directly dictates the accuracy of your batch release data. According to the ICH Q7 Good Manufacturing Practice Guide for APIs [2], a Primary Reference Standard must be an extensively characterized, authentic material of high purity. If an in-house standard contains unquantified oxidized impurities, the HPLC-UV assay will systematically overestimate the purity of the production batch, risking out-of-specification (OOS) results downstream.

ImpurityPathway A Precursor: 5-Hydroxy-2-methylbenzoic acid B Target API Intermediate: This compound A->B Benzylation & Reduction C Impurity A: Oxidation Product (Aldehyde) B->C Oxidation (Storage/Stress) D Impurity B: Debenzylated Product B->D Ether Cleavage (Acidic Stress)

Figure 1: Synthetic and degradation pathways of the intermediate highlighting critical impurities.

Objective Comparison of Reference Standard Alternatives

When establishing an analytical method for this compound, laboratories typically choose between three tiers of reference materials. The table below synthesizes quantitative and qualitative performance metrics based on standard industry validation practices.

ParameterCertified Primary Standard (CRS)Secondary / Working StandardIn-House Synthesized Standard
Purity Guarantee ≥ 99.5% (Orthogonally verified)≥ 98.0% (Qualified against CRS)Variable (Typically 95% - 98%)
Characterization NMR, MS, IR, EA, TGA, Karl FischerHPLC-UV, Karl FischerRoutine HPLC-UV only
Traceability Fully traceable to SI/PharmacopeiaTraceable to Primary StandardNon-traceable
Regulatory Acceptance Unquestioned (IND/NDA CMC filings)Accepted if qualification is documentedHigh risk for FDA/EMA rejection
Cost per Analysis High initial cost, low failure rateModerateLow initial cost, high hidden QA cost
Assay RSD (Precision) ≤ 0.5%≤ 1.0%1.5% - 3.0%

Verdict: While in-house standards seem cost-effective, they introduce unacceptable assay variance due to residual solvents and unquantified moisture. For IND/NDA enabling studies, a Certified Primary Standard is required to establish a baseline, against which a Secondary Standard can be qualified for routine QC use.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical protocol must function as a self-validating system. This means incorporating System Suitability Testing (SST) into every sequence, as mandated by the FDA Guidance on Analytical Procedures and Methods Validation [3] and USP General Chapter <11> on Reference Standards [4].

Protocol: HPLC-UV Purity and Assay Determination

The following reverse-phase HPLC (RP-HPLC) method is designed to exploit the lipophilicity of the benzyloxy group while retaining sensitivity for polar degradation products.

Step 1: Standard and Sample Preparation

  • Diluent: Acetonitrile : Water (50:50, v/v). Causality: This ratio prevents the hydrophobic benzyloxy moiety from precipitating while ensuring complete dissolution of polar impurities.

  • Primary Standard Solution: Accurately weigh 25.0 mg of the this compound Primary Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (0.5 mg/mL).

  • System Suitability Solution: Spike the standard solution with 0.1% of the aldehyde degradation impurity to verify peak resolution.

Step 2: Chromatographic Conditions

  • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA suppresses the ionization of any residual phenolic impurities, sharpening their peaks).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% B

      
       80% B
      
    • 15-18 min: 80% B

    • 18-20 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

Step 3: System Suitability Testing (SST) Before analyzing the batch, the system must self-validate against the following criteria:

  • Resolution (

    
    ):  > 2.0 between the main peak and the aldehyde impurity.
    
  • Tailing Factor (

    
    ):  ≤ 1.5 for the this compound peak.
    
  • Relative Standard Deviation (RSD): ≤ 1.0% for five replicate injections of the standard solution.

ValidationWorkflow S1 Primary Reference Standard (CRS) S2 Method Development (RP-HPLC) S1->S2 Establishes Baseline S3 System Suitability Testing (SST) S2->S3 Defines Parameters S4 FDA/ICH Validation (Specificity, Linearity) S3->S4 Ensures Reliability S5 Routine QC Release Testing S4->S5 Validated Method

Figure 2: Self-validating analytical workflow for API intermediate QC based on FDA/ICH guidelines.

Experimental Data: Method Validation Results

Using the protocol above, we compared the validation metrics of the method when calibrated with a Certified Primary Standard versus an In-House Synthesized Standard. The data below demonstrates how standard quality directly impacts method reliability.

Validation ParameterFDA/ICH Acceptance CriteriaResult (Primary Standard)Result (In-House Standard)
Linearity (

)

(Range: 50-150%)
0.99980.9945 (Failed)
Accuracy (% Recovery) 98.0% - 102.0%99.6% - 100.4%96.2% - 103.1% (Failed)
Method Precision (RSD)

0.45%2.80% (Failed)
Limit of Quantitation Signal-to-Noise

0.05 µg/mL0.25 µg/mL

Analysis of Results: The In-House Standard failed linearity and accuracy criteria. Mechanistically, this occurs because in-house materials often contain trace residual solvents (like ethyl acetate or dichloromethane from the extraction process) that evaporate inconsistently during weighing, leading to inaccurate standard concentrations. The Primary Standard, having undergone rigorous lyophilization and Karl Fischer titration, ensures absolute mass accuracy, thereby passing all FDA validation parameters.

Conclusion

For the analysis of this compound, cutting corners on reference standards introduces a cascading failure in analytical logic. An uncharacterized standard invalidates the calibration curve, which in turn invalidates the batch release data, ultimately jeopardizing regulatory submissions. By investing in a Certified Primary Reference Standard and implementing self-validating system suitability checks, laboratories can ensure absolute data integrity and seamless CMC (Chemistry, Manufacturing, and Controls) approvals.

References

  • ChemicalBook. "this compound | CAS 1450931-37-9". ChemicalBook Database.
  • Qualityze. "ICH Q7 GMP Guidelines for Pharma: A Complete Guide". Qualityze Insights.
  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics". FDA Guidance Documents.
  • Lachman Consultants. "Are You Handling USP Reference Standards Appropriately? (USP <11>)". Lachman Consultants Blog.

Spectroscopic Characterization Guide: (5-(Benzyloxy)-2-methylphenyl)methanol vs. Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive spectroscopic comparison between Benzyl Alcohol (BnOH) —a standard reference solvent and reagent—and (5-(Benzyloxy)-2-methylphenyl)methanol (BMPM) , a specialized building block often used in the synthesis of KRAS inhibitors and complex ether derivatives.

While BnOH serves as the structural "parent," BMPM introduces significant electronic and steric complexity via a benzyloxy ether linkage and an ortho-methyl group . This guide details the specific spectral shifts (NMR, IR) and fragmentation patterns (MS) required to distinguish these molecules, ensuring precise identification during drug development workflows.

FeatureBenzyl Alcohol (BnOH)This compound (BMPM)
CAS 100-51-61450931-37-9
Formula


MW 108.14 g/mol 242.32 g/mol
Key Functionality

Alcohol

Alcohol + Ether + Aryl Methyl
Complexity Low (Single Ring)High (Bi-aryl, Tri-substituted)

Structural & Logic Framework

To understand the spectral data, we must first map the structural connectivity. The following diagram illustrates the "Fingerprint Nodes"—the specific atoms that yield diagnostic signals.

G cluster_0 Benzyl Alcohol (Standard) cluster_1 This compound (Target) Bn_Ring Phenyl Ring (Mono-sub) Bn_CH2 Benzylic CH2 (~4.6 ppm) Bn_Ring->Bn_CH2 Bn_OH Hydroxyl (Broad) Bn_CH2->Bn_OH Core_Ring Central Ring (1,2,5-Tri-sub) Me_Grp Ortho-Methyl (~2.2 ppm) Core_Ring->Me_Grp Pos 2 Ether_CH2 Ether CH2 (~5.0 ppm) Core_Ring->Ether_CH2 Pos 5 Alc_CH2 Alcohol CH2 (~4.6 ppm) Core_Ring->Alc_CH2 Pos 1 Bn_Ether_Ring Distal Phenyl (Mono-sub) Ether_CH2->Bn_Ether_Ring

Figure 1: Structural connectivity map highlighting the diagnostic "Fingerprint Nodes" for spectroscopic assignment.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the primary tool for differentiation. The key to identifying BMPM is the "Two-Singlet, One-Methyl" pattern in the aliphatic region, contrasting with the single benzylic signal of BnOH.

Comparative Chemical Shift Table (CDCl

, 400 MHz)
Proton EnvironmentBenzyl Alcohol (

ppm)
BMPM (

ppm, Predicted)
Diagnostic Logic
Ar-CH

(Methyl)
N/A2.15 – 2.30 (s, 3H) Diagnostic singlet. Ortho-position shields slightly compared to isolated methyls.
Ar-CH

-OH
4.65 (s/d, 2H)4.60 – 4.70 (s, 2H) Similar environment to BnOH. May show coupling to OH if sample is dry.
Ar-O-CH

-Ph
N/A5.00 – 5.10 (s, 2H) Critical Differentiator. Deshielded by the ether oxygen. Distinct from the alcohol CH

.[1][2][3][4]
Aromatic (Central) 7.25 – 7.40 (m, 5H)6.80 – 7.20 (m, 3H) The 1,2,5-substitution pattern breaks the symmetry. Look for H3/H4 coupling (

Hz) and H6 singlet/meta-coupling.
Aromatic (Distal) N/A7.30 – 7.45 (m, 5H) Overlaps with solvent or resembles standard benzyl alcohol aromatic multiplet.

Expert Insight: In BMPM, the H6 proton (on the central ring, located between the hydroxymethyl and benzyloxy groups) often appears as a doublet with a small coupling constant (


 Hz) or a singlet, distinct from the H3/H4 AB-system.
B. Infrared Spectroscopy (FT-IR)

While both molecules show strong hydrogen bonding, BMPM introduces ether functionality.

  • O-H Stretch: Both display a broad band at 3300–3400 cm

    
     .
    
  • C-H Stretch (sp

    
    ):  BMPM shows enhanced intensity just below 3000 cm
    
    
    
    due to the additional methyl group.
  • C-O-C (Ether) Stretch: BMPM exhibits a strong, characteristic band at 1230–1260 cm

    
      (asymmetric stretch) which is absent  in pure Benzyl Alcohol.
    
C. Mass Spectrometry (GC-MS / LC-MS)

Mass spec provides the definitive molecular weight confirmation.

  • Benzyl Alcohol:

    • Parent Ion (

      
      ): 108 m/z 
      
    • Base Peak: 79 m/z (Loss of HCO) or 91 m/z (Tropylium ion).

  • BMPM:

    • Parent Ion (

      
      ): 242 m/z 
      
    • Fragmentation:

      • 91 m/z: Tropylium ion (from the benzyl ether group).

      • M-17: Loss of OH (225 m/z).

      • M-91: Loss of the benzyl group (leaving the methyl-phenol core).

Experimental Protocol: Comparative Validation

To objectively compare these materials, follow this standardized workflow. This protocol minimizes solvent effects that can shift peaks.

Materials
  • Solvent: Deuterated Chloroform (CDCl

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10 mg of the reference (BnOH) and 10 mg of the target (BMPM) into separate vials.

    • Add 0.6 mL CDCl

      
       to each. Cap and vortex until fully dissolved.
      
    • Note: If BMPM is a solid (likely MP ~70-80°C), ensure no particulates remain.

  • Acquisition Parameters:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 second (sufficient for qualitative ID).

    • Scans (NS): 16 for BnOH, 16-32 for BMPM (due to higher MW/lower molarity).

  • Data Processing:

    • Phase and baseline correct.

    • Calibrate TMS peak to 0.00 ppm.

    • Integration:

      • For BMPM: Set the Methyl singlet (~2.2 ppm) to integral 3.00.

      • Check if the two CH

        
         peaks (4.6 and 5.1 ppm) integrate to ~2.00 each.
        
Quality Control Check

If the integration of the peak at 5.0 ppm (Ether CH


) is < 2.0 or missing, check for debenzylation  (a common degradation pathway where the benzyl ether is cleaved, reverting the molecule to a phenol derivative).

References

  • National Institute of Standards and Technology (NIST). Benzyl Alcohol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

  • SpectraBase. Benzyl Alcohol 1H NMR Spectrum. John Wiley & Sons.[2][4] [Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Prediction. University of Wisconsin-Madison. (Context for predicted shifts of tri-substituted benzenes). [Link]

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Elemental analysis data for (5-(Benzyloxy)-2-methylphenyl)methanol confirmation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical analysis of the elemental composition of (5-(Benzyloxy)-2-methylphenyl)methanol , establishing the definitive confirmation standards required for pharmaceutical intermediate qualification.

Executive Summary: The Gatekeeper of Bulk Purity

In the synthesis of pharmaceutical actives (such as Sarpogrelate analogs), the intermediate This compound (CAS: 1450931-37-9) serves as a critical scaffold. While spectroscopic methods like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (qNMR) confirm molecular identity, they often fail to detect inorganic contaminants, occluded solvents, or moisture at the bulk level.

Elemental Analysis (CHN Combustion) remains the "Gold Standard" for validating the bulk integrity of this material. This guide compares the efficacy of EA against modern spectroscopic alternatives, providing a validated data framework for researchers.

Chemical Identity Profile
ParameterDetail
IUPAC Name [5-(benzyloxy)-2-methylphenyl]methanol
Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Chloroform

Theoretical vs. Experimental Data Benchmarks

To confirm the successful synthesis and purification of this compound, the experimental combustion data must align with the theoretical mass fractions derived from the molecular formula C₁₅H₁₆O₂ .

Standard Confirmation Table

The following values represent the Acceptance Criteria for a pharmaceutical-grade batch.

ElementTheoretical Mass %Acceptable Range (±0.4%)Diagnostic Interpretation of Deviation
Carbon (C) 78.92% 78.52% – 79.32%Low: Trapped solvent (e.g., EtOAc, DCM) or moisture.High: Incomplete combustion or hydrocarbon contamination.
Hydrogen (H) 7.06% 6.66% – 7.46%High: Significant moisture (H₂O) or residual aliphatic solvents.Low: Oxidation or drying degradation.
Oxygen (O) 14.02% Calculated by differenceDeviations track with C/H errors; often indicates hydration state.
Nitrogen (N) 0.00% < 0.10%Presence: Contamination from DMF, TEA, or ammonium salts used in synthesis.[1]

Critical Insight: A Carbon value deviation >0.5% typically indicates the presence of residual benzyl alcohol or toluene precursors, which are difficult to remove due to π-stacking interactions.

Comparative Analysis: EA vs. Analytical Alternatives

Why rely on 19th-century combustion analysis in the era of high-field NMR? The table below objectively compares EA against modern alternatives for this specific compound.

Technique Comparison Matrix
FeatureElemental Analysis (CHN) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Function Bulk Purity Verification Molecular Formula ConfirmationStructural Connectivity & Ratio
Detection Scope Total sample (including dirt/water)Ionizable molecules onlySoluble protons only
Blind Spots Cannot distinguish isomersMisses inorganic salts/moistureMisses paramagnetic impurities/insolubles
Precision ±0.3% Absolute< 5 ppm Mass Error±1.0% (dependent on internal std)
Causality Why use it: Proves the sample is "dry" and free of non-volatile inorganics.Why use it: Proves the molecule exists.Why use it: Quantifies specific organic impurities.[2]
Decision Logic for Confirmation

The following diagram illustrates the logical workflow for confirming the intermediate, highlighting where EA acts as a "Stop/Go" gate.

ConfirmationLogic Start Crude Product This compound TLC TLC/HPLC Check (Purity >95%) Start->TLC Dry Vacuum Drying (40°C, <10 mbar) TLC->Dry HRMS HRMS (ESI+) Confirm m/z 229.1 [M+H] Dry->HRMS NMR 1H NMR (CDCl3) Confirm Structure Dry->NMR EA Elemental Analysis (CHN) Confirm Bulk Composition Dry->EA Decision Data Convergence? HRMS->Decision NMR->Decision EA->Decision Release Release for API Synthesis Decision->Release All Pass Reprocess Recrystallize/Dry Decision->Reprocess EA Fails (Solvent/Water)

Figure 1: Analytical Confirmation Workflow. Note that EA is the critical check for solvent/moisture entrapment that NMR/MS often overlook.

Experimental Protocol: Validated EA Workflow

To achieve the theoretical values listed above, the following protocol must be strictly adhered to. This compound contains a benzyl ether and a benzyl alcohol, making it susceptible to oxidation and hygroscopicity.

Step 1: Sample Preparation (Crucial)
  • Recrystallization: Purify the crude solid using Hexane/Ethyl Acetate (4:1) .

  • Drying: Dry the sample in a vacuum oven at 40°C for 12 hours over P₂O₅.

    • Causality: The hydroxymethyl group can form hydrogen bonds with water. Standard air drying will result in High %H and Low %C.

  • Homogenization: Grind the dried solid into a fine powder using an agate mortar. Large crystals can cause incomplete combustion ("flash" effect).

Step 2: Combustion Parameters (CHN Analyzer)
  • Carrier Gas: Helium (99.999%).

  • Combustion Temp: 950°C (ensure complete oxidation of the aromatic ring).

  • Reduction Temp: 650°C.

  • Sample Mass: 2.0 – 3.0 mg (weighed on a microbalance with 0.1 µg readability).

  • Standard: Acetanilide (C₈H₉NO) or Benzoic Acid (C₇H₆O₂) for K-factor calibration.

Step 3: Data Validation

Calculate the error using the formula:



  • Pass: Error ≤ 0.4% for both C and H.

  • Fail: Error > 0.4%.

    • Action: If %C is low, re-dry sample (suspect solvent). If %C is high, check for incomplete combustion (soot formation).

Supporting Characterization Data

While EA confirms bulk purity, it must be cross-referenced with spectroscopic data to ensure the correct isomer (2-methyl vs 3-methyl) was synthesized.

1H NMR Signature (400 MHz, CDCl₃)
  • δ 7.30 – 7.45 (m, 5H): Benzyloxy aromatic protons.

  • δ 7.15 (d, 1H): Aromatic H at position 3 (ortho to methyl).

  • δ 6.85 (dd, 1H): Aromatic H at position 4.

  • δ 7.00 (d, 1H): Aromatic H at position 6.

  • δ 5.05 (s, 2H): Benzyloxy CH₂ (O-CH₂-Ph).

  • δ 4.65 (s, 2H): Hydroxymethyl CH₂ (Ar-CH₂-OH).

  • δ 2.25 (s, 3H): Methyl group (Ar-CH₃).

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and residual acid.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15377861, (2-Benzyloxy-5-methoxy-phenyl)-methanol. Retrieved from [Link]

  • Magritek. (2025). Quantitative NMR (qNMR) and Mixture Analysis. Retrieved from [Link]

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Safety Operating Guide

(5-(Benzyloxy)-2-methylphenyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for (5-(Benzyloxy)-2-methylphenyl)methanol

Proper chemical hygiene and waste management are critical for maintaining laboratory safety and environmental compliance. This compound is a specialized organic intermediate containing both benzyl ether and benzyl alcohol functional groups[1]. Because of its specific structural motifs, its disposal requires strict adherence to non-halogenated organic waste protocols and environmental protection guidelines.

This guide provides an authoritative, step-by-step operational plan for the safe handling, spill containment, and disposal of this compound.

Physicochemical Profiling & Hazard Causality

To safely manage a chemical, one must understand how its molecular structure dictates its physical behavior and environmental impact.

  • The Benzyl Ether Linkage: Ethers are susceptible to auto-oxidation upon exposure to air and light, forming explosive hydroperoxides[2]. While benzyl ethers form peroxides more slowly than aliphatic ethers (like diethyl ether), waste streams containing this compound must still be monitored if stored for prolonged periods.

  • The Benzyl Alcohol Moiety: This functional group makes the compound reactive with strong oxidizing agents and strong acids[3]. Mixing this compound with nitric acid or perchlorates in a waste carboy can lead to exothermic reactions or pressurization.

  • Lipophilicity & Aquatic Toxicity: The bulky, aromatic nature of the molecule renders it highly lipophilic. It is toxic to aquatic life with long-lasting effects and will not readily degrade in standard municipal wastewater treatment systems[2],[4].

Table 1: Quantitative Data & Hazard Summary

ParameterValue / Description
Chemical Name This compound
CAS Number 1450931-37-9[1]
Molecular Formula C15H16O2[1]
Molecular Weight 228.29 g/mol [1]
Waste Classification Non-halogenated organic waste[5]
Primary Hazards Aquatic toxicity[2], potential peroxide former, eye/skin irritant[6]
Incompatibilities Strong oxidizing agents, strong acids[2],[3]

Experimental Workflow: Spill Response & Containment

In the event of a localized spill, immediate containment is required to prevent the substance from entering floor drains or sewer systems. The discharge of organic solvents or contaminated solids into the sewer system is strictly prohibited[7].

Step-by-Step Spill Clean-Up Methodology:

  • Isolate the Area: Immediately eliminate all sources of ignition (sparks, open flames, hot plates) in the vicinity.

  • Don Appropriate PPE: Equip yourself with nitrile gloves, safety goggles, and a chemically resistant lab coat. If the spill is large or in a poorly ventilated area, a half-face respirator with organic vapor cartridges may be required[3].

  • Containment: Build a dike around the spill using an inert absorbent to prevent runoff into storm sewers or drains[6].

  • Absorption (Causality Check): Cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or diatomaceous earth[4]. Why inert? Using combustible materials like paper towels can create a severe fire hazard if the waste is inadvertently mixed with trace oxidizers in the trash.

  • Collection: Use non-sparking tools to sweep up the saturated absorbent[8]. Transfer the material into a sturdy plastic or glass container designed for hazardous waste.

  • Decontamination: Wash the spill site thoroughly with a detergent solution. Collect all wash water and dispose of it as hazardous aqueous waste[3].

Standard Operating Procedure (SOP): Routine Waste Disposal

Proper waste segregation is not just a regulatory requirement; it is an economic and environmental necessity. This compound contains only carbon, hydrogen, and oxygen, classifying it as a non-halogenated solvent[5].

When non-halogenated waste is kept pure, facilities can route it to cement kilns for "fuel blending"—a sustainable process that recovers energy. However, if it is cross-contaminated with halogenated solvents (e.g., chloroform, dichloromethane), the entire carboy must be sent for high-temperature incineration equipped with specialized acid-gas scrubbers, increasing disposal costs by 200-300%[9],[5].

Step-by-Step Disposal Methodology:

  • Peroxide Screening: If the waste solution containing the ether has been stored for more than 6 months, test it using KI-starch indicator strips. If peroxide levels exceed 100 ppm, treat the waste with a reducing agent (e.g., sodium metabisulfite) prior to consolidation.

  • Segregation: Pour the waste into a clearly labeled, leak-proof UN-approved container designated strictly for Non-Halogenated Organic Waste[5].

  • Labeling: Immediately update the red Hazardous Waste tag attached to the container. Write the full chemical name—this compound—and estimate its percentage in the mixture[7],[9]. Never use abbreviations.

  • Storage: Keep the container tightly capped at all times unless actively adding waste[9]. Store the carboy in a secondary containment tray within a flammable storage cabinet, away from aqueous acids and heavy metals[9].

  • Institutional Transfer: Once the container reaches 80% capacity, submit a pickup request to your Environmental Health and Safety (EHS) department. Do not overfill containers, as vapor expansion can cause rupture.

Disposal Routing & Logical Workflow

The following diagram illustrates the self-validating decision tree for processing benzyl ether derivatives, ensuring both safety (peroxide mitigation) and logistical efficiency (cost-effective routing).

WasteDisposal Start Waste Generation: This compound CheckPeroxide Peroxide Screening (Due to Benzyl Ether Linkage) Start->CheckPeroxide TreatPeroxide Neutralize Peroxides (If >100 ppm) CheckPeroxide->TreatPeroxide Positive Segregate Waste Segregation Protocol CheckPeroxide->Segregate Negative TreatPeroxide->Segregate NonHalo Non-Halogenated Stream (Primary Route) Segregate->NonHalo Pure Waste Halo Halogenated Stream (If cross-contaminated) Segregate->Halo Mixed w/ Halogens FuelBlend Fuel Blending / Cement Kiln (Cost Effective & Sustainable) NonHalo->FuelBlend Incineration High-Temp Incineration (High Cost & Emissions) Halo->Incineration

Workflow for the safety screening and disposal routing of benzyl ether derivatives.

References[1] this compound | 1450931-37-9 - Sigma-Aldrich. Source: sigmaaldrich.com. URL: https://www.sigmaaldrich.com/[7] Procedure for disposing of hazardous waste - MIT. Source: mit.edu. URL:https://ehs.mit.edu/[9] 7.2 Organic Solvents | Environment, Health and Safety - Cornell University. Source: cornell.edu. URL: https://ehs.cornell.edu/[5] Organic Solvent Waste Disposal - Safety & Risk Services - UBC. Source: ubc.ca. URL:https://srs.ubc.ca/[2] SAFETY DATA SHEET Benzyl ether - Fisher Scientific. Source: fishersci.ca. URL: https://www.fishersci.ca/[4] 500440 dibenzyl ether safety data sheet - SDS US. Source: vigon.com. URL:https://www.vigon.com/[6] Material Safety Data Sheet - Benzyl ether, 99% - Cole-Parmer. Source: coleparmer.com. URL:https://www.coleparmer.com/[3] Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. Source: 3m.com. URL:https://www.3m.com/[8] Safety Data Sheet for Benzyl Alcohol - ChemSupply Australia. Source: chemsupply.com.au. URL:https://chemsupply.com.au/

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.